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Core Science & Biosynthesis

Foundational

The Biological Activity and Synthetic Utility of 4-Methoxy-3-nitroquinoline Derivatives: A Technical Guide

Executive Summary In modern medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure" capable of binding to multiple biological targets. Within this family, 4-Methoxy-3-nitroquinoline has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure" capable of binding to multiple biological targets. Within this family, 4-Methoxy-3-nitroquinoline has emerged as a critical synthon. Unlike highly unstable heteroaryl chlorides, the 4-methoxy derivative provides a hydrolytically stable, yet highly reactive, precursor for generating 4-amino-3-nitroquinoline derivatives[1]. These derivatives exhibit profound biological activities, most notably as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors in oncology[2] and as precursors to Toll-like receptor (TLR) agonists in immunology[3].

This technical guide dissects the mechanistic causality behind the synthesis of these derivatives, maps their biological pathways, and provides self-validating protocols for their development and evaluation.

Chemical Foundation: Mechanistic Causality of the SNAr Pathway

The synthesis of bioactive 3-nitroquinolines relies heavily on Nucleophilic Aromatic Substitution (SNAr). Historically, chemists utilized 4-chloro-3-nitroquinoline as the primary electrophile. However, the 4-chloro derivative is exceedingly unstable, suffering from rapid hydrolytic degradation during storage[4].

To circumvent this, 4-methoxy-3-nitroquinoline is employed as a bench-stable alternative. The causality of its reactivity lies in the electronic landscape of the quinoline ring:

  • Activation: The strongly electron-withdrawing nitro group at the C3 position depletes electron density from the C4 carbon.

  • Substitution: This activation lowers the activation energy required for an incoming amine nucleophile to attack the C4 position, forming a stabilized Meisenheimer complex.

  • Elimination: The methoxy group acts as an excellent leaving group (expelled as methanol), restoring aromaticity and yielding the highly stable 4-amino-3-nitroquinoline pharmacophore[1].

SNAr_Mechanism Precursor 4-Methoxy-3-nitroquinoline (Stable Precursor) Intermediate Meisenheimer Complex (C4 Addition) Precursor->Intermediate Nucleophilic Attack Nucleophile Primary/Secondary Amine (Nucleophile) Nucleophile->Intermediate Product 4-Amino-3-nitroquinoline (Bioactive Scaffold) Intermediate->Product Elimination LeavingGroup Methanol (Leaving Group) Intermediate->LeavingGroup

Diagram 1: SNAr mechanism of 4-Methoxy-3-nitroquinoline yielding bioactive amine derivatives.

Biological Activity Profiles

Oncology: EGFR Tyrosine Kinase Inhibition

The most prominent biological application of 4-amino-3-nitroquinoline derivatives is their antiproliferative effect against EGFR-overexpressing tumor cell lines (e.g., Non-Small Cell Lung Cancer, colon carcinoma)[5].

Mechanism of Action: These derivatives function as ATP-competitive inhibitors. The quinoline core inserts into the orthosteric ATP-binding pocket of the EGFR tyrosine kinase domain. The 3-nitro group is critical; it establishes strong hydrogen bonding interactions with the hinge region of the kinase, while the 4-arylamino substituent extends into adjacent hydrophobic pockets, locking the enzyme in an inactive conformation[6]. This blockade halts downstream PI3K/AKT and MAPK signaling, inducing cell cycle arrest and apoptosis[2].

EGFR_Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR Extracellular Domain EGF->EGFR Binds TK_Domain Tyrosine Kinase (TK) Domain (ATP Binding Site) EGFR->TK_Domain Activation Signaling Downstream Signaling (PI3K/AKT, MAPK) TK_Domain->Signaling Phosphorylation Inhibitor 3-Nitroquinoline Derivative (Competitive Inhibitor) Inhibitor->TK_Domain Blocks ATP Binding Inhibitor->Signaling Inhibits Proliferation Tumor Cell Proliferation Signaling->Proliferation Apoptosis Cell Cycle Arrest / Apoptosis Signaling->Apoptosis Pathway Blocked

Diagram 2: Inhibition of the EGFR signaling pathway by 3-nitroquinoline derivatives.

Immunology: Precursors to TLR-7/8 Agonists

Beyond oncology, 4-amino-3-nitroquinolines are the direct synthetic precursors to imidazoquinolines (such as imiquimod and resiquimod). By reducing the 3-nitro group to an amine and cyclizing the resulting 3,4-diamine, researchers generate potent Toll-like receptor (TLR) 7 and 8 agonists. These molecules stimulate the innate immune system, driving the production of T-helper 1 (Th1) cytokines, making them invaluable as vaccine adjuvants and antiviral agents[3].

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the 4-amino group heavily dictates the biological efficacy of the resulting derivative. Below is a summarized comparison of the antiproliferative activity of various quinoline derivatives against specific cancer cell lines, demonstrating the potency of the scaffold[2],[6].

Compound Class / SubstitutionTarget / Cell LineIC₅₀ Value (µM)Primary Mechanism
4-Anilino-3-nitroquinoline EGFR (Isolated Kinase)0.49ATP-competitive inhibition
4-Anilino-3-nitroquinoline MCF-7 (Breast Cancer)5.07EGFR pathway blockade
4-(4-Fluorophenyl)amino-3-nitroquinoline A-549 (Lung Cancer)58.20Antiproliferative
4-(4-Fluorophenyl)amino-3-nitroquinoline HCT-116 (Colon Carcinoma)52.80Antiproliferative
2,4-Bis(arylamino)quinoline EGFR (Isolated Kinase)0.20Dual-pocket kinase binding

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that false positives are mitigated during both synthesis and biological evaluation.

Protocol A: Synthesis of 4-Amino-3-nitroquinolines via SNAr

Causality Check: Dimethyl sulfoxide (DMSO) is chosen as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state, accelerating the reaction without requiring harsh heating[4].

  • Preparation: Dissolve 1.0 equivalent (e.g., 0.60 mmol) of 4-methoxy-3-nitroquinoline in 3 mL of anhydrous DMSO.

  • Nucleophilic Addition: Add 1.5 equivalents of the desired amine (e.g., isobutylamine or an aniline derivative) dropwise. If utilizing a sterically hindered or electron-poor aniline, add 1.5 equivalents of Triethylamine (Et₃N) to act as an acid scavenger.

  • Reaction Monitoring (Self-Validation): Stir the yellow solution at room temperature (or up to 90°C for hindered amines). Monitor the reaction via LC-MS or TLC (Hexane/EtOAc). The disappearance of the precursor mass (m/z ~204) and the appearance of the product mass validates the completion of the substitution.

  • Isolation: Dilute the mixture with 10 mL of distilled water. The sudden shift in polarity forces the hydrophobic 4-amino-3-nitroquinoline to precipitate.

  • Purification: Filter the resulting slurry, wash the precipitate extensively with water to remove residual DMSO and unreacted amine, and dry under a stream of air to yield the product (typically >90% yield)[1].

Protocol B: In Vitro EGFR Kinase Inhibition Assay (SRB Method)

Causality Check: The Sulforhodamine B (SRB) assay is utilized over MTT because SRB binds stoichiometrically to cellular proteins, providing a highly linear and stable readout of cell mass that is independent of cellular metabolic fluctuations[5].

  • Cell Seeding: Seed EGFR-overexpressing cells (e.g., A431 human epidermoid carcinoma cells) in 96-well plates at a density of 5,000 cells/well in appropriate media. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized 3-nitroquinoline derivative in DMSO (ensure final DMSO concentration in wells is <0.1% to prevent solvent toxicity). Treat the cells for 72 hours.

  • Controls (Self-Validation):

    • Positive Control: Erlotinib or Gefitinib (validates assay sensitivity).

    • Negative Control: Vehicle only (0.1% DMSO, establishes baseline 100% viability).

  • Fixation & Staining: Fix cells with 10% cold trichloroacetic acid (TCA) for 1 hour at 4°C. Wash with deionized water and dry. Stain with 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM unbuffered Tris base. Measure optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism) to determine the compound's potency.

References

  • Source: Translational Cancer Research (amegroups.cn)
  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL
  • Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines Source: ResearchGate URL
  • Design, microwave-assisted synthesis of novel 4-aryl (alkyl)amino-3-nitroquinoline...
  • Source: International Journal of Science and Applied Technology (IJSAT)

Sources

Exploratory

4-Methoxy-3-nitroquinoline: Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry

Executive Summary 4-Methoxy-3-nitroquinoline is a highly versatile heterocyclic building block predominantly utilized in the synthesis of complex immunomodulatory drugs, specifically Toll-like receptor 7 and 8 (TLR7/8) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-3-nitroquinoline is a highly versatile heterocyclic building block predominantly utilized in the synthesis of complex immunomodulatory drugs, specifically Toll-like receptor 7 and 8 (TLR7/8) agonists. Characterized by a quinoline core substituted with a highly activated methoxy leaving group and an electron-withdrawing nitro group, this molecule serves as an ideal substrate for Nucleophilic Aromatic Substitution (SNAr). This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and field-proven synthetic protocols designed for drug development professionals.

Physicochemical Profiling

Understanding the fundamental properties of 4-methoxy-3-nitroquinoline is critical for optimizing reaction conditions, predicting solubility, and managing downstream purification. The presence of the nitro group significantly increases the topological polar surface area (TPSA), affecting its solvation dynamics in polar aprotic solvents.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-Methoxy-3-nitroquinoline
CAS Registry Number
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Appearance Yellow to beige crystalline powder
Solubility Profile Soluble in DMSO, DMF, Dichloromethane; Insoluble in Water
Reactivity Classification Highly activated electrophile (SNAr substrate)

Structural and Electronic Properties

The synthetic value of 4-methoxy-3-nitroquinoline stems from its unique "push-pull" electronic distribution.

  • Electrophilic Activation: The quinoline nitrogen acts as an electron sink, withdrawing electron density from the aromatic system.

  • Ortho-Nitro Effect: The nitro group at the C3 position exerts a powerful inductive and resonance-withdrawing effect.

  • Leaving Group Dynamics: While a methoxy group is traditionally considered a poor leaving group in unactivated aliphatic systems, the intense electron deficiency at the C4 position of this quinoline ring renders the SNAr displacement of the methoxy group highly favorable 1.

When exposed to primary or secondary amines, the molecule rapidly forms a Meisenheimer complex, followed by the elimination of a methoxide ion to yield 4-amino-3-nitroquinoline derivatives.

Mechanism N1 Ground State 4-Methoxy-3-nitroquinoline + Amine Nucleophile N2 Transition State Meisenheimer Complex (Delocalized Anion) N1->N2 Nucleophilic Attack at C4 N3 Product Formation 4-Amino-3-nitroquinoline + Methanol N2->N3 Elimination of Methoxy Group

Nucleophilic Aromatic Substitution (SNAr) mechanism at the C4 position.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is crucial to design protocols that are not only reproducible but mechanistically sound. The following workflows detail the synthesis and subsequent functionalization of 4-methoxy-3-nitroquinoline.

Protocol A: Synthesis of 4-Methoxy-3-nitroquinoline via SNAr

This protocol utilizes 4-chloro-3-nitroquinoline as the starting material. The conversion to the methoxy derivative is often used to stabilize the intermediate or alter its solubility profile before further functionalization 2.

Causality Check: Sodium methoxide (NaOMe) is a strong, hard nucleophile. Methanol is chosen as the solvent because it perfectly solvates the methoxide ion without causing competitive side reactions, ensuring a clean ipso-substitution at the C4 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-chloro-3-nitroquinoline in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Nucleophile Addition: Slowly add 1.5 equivalents of a sodium methoxide solution (25% w/w in methanol) dropwise at 0 °C to control the initial exothermic SNAr attack.

  • Reaction Propagation: Elevate the temperature to 65 °C (reflux) and stir for 1 hour. The reaction progress can be monitored via TLC or LC-MS until the starting material is completely consumed.

  • Quenching & Isolation: Remove the solvent under reduced pressure. Resuspend the crude residue in dichloromethane (DCM) and wash with distilled water to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The resulting product is 4-methoxy-3-nitroquinoline, which can be used without further chromatographic purification if purity >95% is achieved.

Protocol B: Amination of 4-Methoxy-3-nitroquinoline

The methoxy group can be displaced by alkylamines (e.g., isobutylamine) to build the core structure of imidazoquinolines 3.

Causality Check: Dimethyl sulfoxide (DMSO) is employed as the solvent. As a polar aprotic solvent, DMSO heavily solvates cations but leaves the amine nucleophile relatively unsolvated and highly reactive. This lowers the activation energy required to form the Meisenheimer complex.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methoxy-3-nitroquinoline (1.0 eq) in anhydrous DMSO (0.2 M).

  • Amine Addition: Add isobutylamine (1.5 eq) dropwise to the yellow solution at room temperature.

  • Incubation: Stir the mixture for 10 to 30 minutes. The reaction is highly efficient due to the extreme electrophilicity of the C4 position.

  • Precipitation: Dilute the reaction mixture with a 3-fold volume of cold water. Because the resulting 4-(isobutylamino)-3-nitroquinoline is highly hydrophobic, it will crash out of the aqueous DMSO mixture as a solid precipitate.

  • Isolation: Collect the yellow precipitate via vacuum filtration, wash thoroughly with water to remove residual DMSO and unreacted amine, and dry under a stream of air.

Applications in Drug Development: The Imidazoquinoline Pathway

4-Methoxy-3-nitroquinoline is a foundational precursor in the synthesis of 1H-imidazo[4,5-c]quinolines. These compounds are potent immunomodulators that activate Toll-like receptors 7 and 8, leading to the secretion of cytokines like Interferon-alpha (IFN-α).

Following the amination at C4 (Protocol B), the C3-nitro group is subjected to catalytic hydrogenation (using Pd/C and H2 gas) to yield a 3,4-diamine intermediate. This diamine is subsequently cyclized using an orthoester or carboxylic acid equivalent to form the fused imidazole ring characteristic of drugs like Imiquimod and Resiquimod.

G A 4-Chloro-3-nitroquinoline (Precursor) B 4-Methoxy-3-nitroquinoline (Intermediate) A->B NaOMe, MeOH 65°C C 4-Alkylamino-3-nitroquinoline (SNAr Adduct) B->C R-NH2, DMSO RT to 45°C D Imidazo[4,5-c]quinoline (TLR Agonist) C->D 1. Pd/C, H2 2. Cyclization

Synthetic workflow from 4-chloro-3-nitroquinoline to imidazoquinoline derivatives.

References

  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications.1

  • Structure–Activity Relationships toward the Identification of a High-Potency Selective Human Toll-like Receptor-7 Agonist. Journal of Medicinal Chemistry - ACS Publications.2

  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. RSC Publishing.3

  • CAS 855760-39-3 | 4-Methoxy-3-nitroquinoline, ≥95%. Howei - Life Science Product & Service Solutions Provider.

Sources

Foundational

Pharmacokinetics and bioavailability of 4-Methoxy-3-nitroquinoline

Title: Preclinical Pharmacokinetics and Bioavailability Profiling of 4-Methoxy-3-nitroquinoline: A Technical Guide Executive Summary 4-Methoxy-3-nitroquinoline (4-M-3-NQ; CAS: 855760-39-3) is a heterocyclic aromatic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical Pharmacokinetics and Bioavailability Profiling of 4-Methoxy-3-nitroquinoline: A Technical Guide

Executive Summary

4-Methoxy-3-nitroquinoline (4-M-3-NQ; CAS: 855760-39-3) is a heterocyclic aromatic compound characterized by a quinoline ring substituted with a methoxy group at C4 and a nitro group at C3[1]. While primarily utilized as a hydrolytically stable intermediate in organic synthesis—often serving as a superior alternative to unstable heteroaryl chlorides in nucleophilic aromatic substitution (SNAr)[2]—its core scaffold is of significant interest in medicinal chemistry. Understanding the pharmacokinetic (PK) and bioavailability profile of 4-M-3-NQ is critical for drug development professionals aiming to leverage the nitroquinoline pharmacophore for antimicrobial or antineoplastic applications. This whitepaper provides an in-depth analysis of its predictive ADME properties, metabolic liabilities, and the gold-standard experimental protocols required for its preclinical evaluation.

Physicochemical Properties and Predictive ADME

The bioavailability of any orally administered compound is fundamentally dictated by its physicochemical properties. 4-M-3-NQ possesses a molecular weight of 204.18 g/mol and a molecular formula of C10H8N2O3[1]. Predictive pharmacokinetic models, such as the BOILED-Egg model, provide baseline expectations for its systemic absorption and distribution[3].

Table 1: Physicochemical and Predicted ADME Properties of 4-Methoxy-3-nitroquinoline

ParameterValue / PredictionPharmacokinetic Implication
Molecular Weight 204.18 g/mol Well within Lipinski’s Rule of 5 (<500 Da), favoring passive diffusion and oral absorption.
GI Absorption HighExpected to readily cross the intestinal epithelium via transcellular pathways[3].
BBB Permeation NoThe combination of the polar nitro group and hydrogen-bonding potential restricts central nervous system (CNS) penetration, minimizing neurotoxicity[3].
Bioavailability Score 0.55Indicates a >55% probability of achieving >10% absolute oral bioavailability ( F ) in rodent models[3].
PAINS Alert 0Lacks Pan Assay Interference Structure liabilities, making it a clean scaffold for target binding[3].

Mechanistic Drivers of Nitroquinoline Bioavailability

To understand the PK of 4-M-3-NQ, we must analyze its functional groups. The methoxy group (-OCH3) acts as an electron-donating substituent, while the nitro group (-NO2) is strongly electron-withdrawing. This push-pull electronic configuration not only facilitates its use in SNAr reactions[2] but also dictates its metabolic fate.

Structurally related compounds, such as nitroxoline (8-hydroxy-5-nitroquinoline), exhibit moderate oral bioavailability (30–55%) and are characterized by rapid renal clearance and a short half-life (~2 hours)[4][5]. For 4-M-3-NQ, the primary metabolic liabilities that limit systemic bioavailability are expected to be:

  • Hepatic O-Demethylation: Cytochrome P450 (CYP) enzymes readily cleave aryl methyl ethers. The resulting 3-nitroquinolin-4-ol is highly susceptible to Phase II glucuronidation, leading to rapid biliary or renal excretion.

  • Nitroreduction: Enteric bacteria and hepatic nitroreductases can reduce the C3 nitro group to an amine. This not only alters the molecule's solubility but can also lead to the formation of reactive hydroxylamine intermediates.

MetabolicPathway Parent 4-Methoxy-3-nitroquinoline (Parent Compound) Metabolite1 3-Nitroquinolin-4-ol (O-Demethylation) Parent->Metabolite1 CYP450 (Hepatic) Metabolite2 4-Methoxyquinolin-3-amine (Nitroreduction) Parent->Metabolite2 Nitroreductases Phase2 Glucuronide/Sulfate Conjugates (Phase II Clearance) Metabolite1->Phase2 UGTs/SULTs Metabolite2->Phase2 NATs/UGTs

Proposed Phase I and II metabolic pathways for 4-Methoxy-3-nitroquinoline.

Experimental Protocols for PK and Bioavailability Assessment

To empirically validate the predicted bioavailability of 4-M-3-NQ, a rigorous in vivo pharmacokinetic study must be executed. The following protocol outlines a self-validating system for determining the absolute bioavailability ( F ) in a murine model.

Study Design and Dosing

Rationale: Absolute bioavailability requires comparing the dose-normalized area under the curve (AUC) of an oral (PO) dose against an intravenous (IV) reference.

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight to eliminate food-effect variables on gastrointestinal absorption.

  • Formulation:

    • IV Arm (2 mg/kg): Dissolve 4-M-3-NQ in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility without precipitation in the bloodstream.

    • PO Arm (10 mg/kg): Suspend in 0.5% Methylcellulose / 0.1% Tween-80 to mimic standard oral dosing formulations.

Serial Blood Sampling and Plasma Extraction

Rationale: Nitroaromatics can be susceptible to ex vivo degradation. Rapid protein precipitation with cold organic solvents halts enzymatic activity and extracts the analyte efficiently without the need for complex solid-phase extraction.

  • Collect 200 µL of whole blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation: Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

PKWorkflow Dose In Vivo Dosing (IV & PO Arms) Sample Serial Blood Sampling (0.08 to 24 hrs) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Standard in vivo pharmacokinetic evaluation workflow for nitroquinoline derivatives.

Analytical Quantification (LC-MS/MS)

Accurate PK modeling relies on highly sensitive and specific quantification. For 4-M-3-NQ, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) operated in positive electrospray ionization (ESI+) mode is recommended.

Table 2: Standard LC-MS/MS Parameters for 4-M-3-NQ Quantification

ParameterSettingRationale
Column C18 (50 × 2.1 mm, 1.7 µm)Provides optimal retention for moderately lipophilic quinolines while allowing rapid run times.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the quinoline nitrogen, enhancing ESI+ signal intensity.
Mobile Phase B 0.1% Formic Acid in ACNElutes the analyte efficiently; sharpens peak shape.
MRM Transition m/z 205.1 → 159.1The parent ion [M+H]+ is 205.1. The loss of the nitro group (-46 Da) yields a stable fragment at 159.1, ensuring high specificity.

Data Synthesis and Bioavailability Calculation

Following quantification, plasma concentration-time data should be subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). The absolute bioavailability ( F ) is calculated using the formula:

F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Given the structural similarities to other nitroquinolines, researchers should anticipate a high volume of distribution ( Vd​ ) and a moderate-to-high clearance ( Cl ) rate, likely yielding an F value between 30% and 60%[4][5]. If bioavailability is found to be sub-optimal, formulation strategies such as amorphous solid dispersions or prodrug approaches targeting the C4 position may be necessary to advance the scaffold.

References

  • EvitaChem. "Buy 4-Methoxy-3-nitroquinoline (EVT-12033788) - EvitaChem".
  • Bidepharm. "CAS:5435-54-1, 4-羟基-3-硝基吡啶 - 毕得医药".
  • The Journal of Organic Chemistry - ACS Publications. "2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides".
  • Journal of Antimicrobial Chemotherapy - Oxford Academic. "Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline".
  • PMC - National Institutes of Health. "Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound".

Sources

Exploratory

Introduction: Understanding the Significance of 4-Methoxy-3-nitroquinoline

An In-Depth Technical Guide to the Solubility of 4-Methoxy-3-nitroquinoline for Researchers, Scientists, and Drug Development Professionals 4-Methoxy-3-nitroquinoline is a heterocyclic aromatic compound built upon a quin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 4-Methoxy-3-nitroquinoline for Researchers, Scientists, and Drug Development Professionals

4-Methoxy-3-nitroquinoline is a heterocyclic aromatic compound built upon a quinoline scaffold. Its molecular structure, featuring a methoxy group (-OCH₃) at position 4 and a nitro group (-NO₂) at position 3, makes it a molecule of significant interest in medicinal chemistry and organic synthesis.[1] The quinoline core is a privileged structure found in numerous pharmacologically active agents, and the specific functionalization of this derivative provides a unique electronic and steric profile.[1][2] As an intermediate, it serves as a crucial building block for more complex molecules, while its own structural motifs suggest potential for biological activity.[1]

For any compound progressing through the research and development pipeline, a thorough understanding of its solubility is paramount. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies for in vitro and in vivo testing, and ultimately influences the bioavailability of a potential therapeutic agent. This guide provides a comprehensive analysis of the solubility characteristics of 4-methoxy-3-nitroquinoline, grounded in its physicochemical properties, and offers detailed protocols for its experimental determination.

Physicochemical Properties Governing Solubility

The solubility of 4-methoxy-3-nitroquinoline is not a random variable but is dictated by its distinct molecular architecture. The interplay between its hydrophobic core and polar functional groups determines its behavior in different solvent environments.

  • The Quinoline Core: The fused bicyclic aromatic system of the quinoline ring is inherently hydrophobic and contributes to low aqueous solubility.[3]

  • The Methoxy Group (-OCH₃): Located at the 4-position, the oxygen atom in the methoxy group can act as a hydrogen bond acceptor. This electron-donating group also influences the electron density of the quinoline ring system.[1]

  • The Nitro Group (-NO₂): The highly polar nitro group at the 3-position is a strong electron-withdrawing group and contains two oxygen atoms that can act as hydrogen bond acceptors.

  • The Quinoline Nitrogen: The nitrogen atom within the quinoline ring is weakly basic and can be protonated in acidic conditions. This formation of a cationic salt dramatically increases polarity and, consequently, aqueous solubility.

Solubility Profile in Organic Solvents: A "Like Dissolves Like" Analysis

In organic synthesis and purification (e.g., via recrystallization or chromatography), selecting an appropriate solvent is critical.[1] The principle of "like dissolves like" is the guiding tenet. 4-methoxy-3-nitroquinoline, being a moderately polar molecule, is expected to show preferential solubility in polar organic solvents.

Predicted Organic Solubility Hierarchy
  • High Solubility (Polar Aprotic Solvents): Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone are anticipated to be excellent choices for solubilizing 4-methoxy-3-nitroquinoline. Their polarity and ability to act as hydrogen bond acceptors can effectively solvate the molecule. DMSO, in particular, is a powerful solvent for a wide range of organic compounds and is often the first choice for preparing high-concentration stock solutions for biological assays.[3]

  • Moderate to Good Solubility (Polar Protic Solvents & Chlorinated Solvents): Alcohols such as methanol and ethanol should be effective solvents, capable of hydrogen bonding with the methoxy and nitro groups.[1][5] Chloroform is also reported to be a suitable solvent.[1] These are often used in purification steps like recrystallization.

  • Limited to Poor Solubility (Nonpolar Solvents): Nonpolar solvents like toluene, hexane, and other hydrocarbons are expected to be poor solvents. The significant mismatch in polarity between these solvents and the polar functional groups of 4-methoxy-3-nitroquinoline prevents effective solvation.[5]

Table 1: Predicted Qualitative Solubility in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHighStrong dipole-dipole interactions and H-bond acceptance.
Polar Protic Methanol, EthanolGoodHydrogen bonding capability.[1]
Chlorinated Dichloromethane, ChloroformGoodModerate polarity and ability to dissolve diverse compounds.[1]
Ethers Tetrahydrofuran (THF)ModerateModerate polarity, acts as H-bond acceptor.
Nonpolar Toluene, HexanePoorMismatch in polarity ("like dissolves like" principle).[5]

Solubility Profile in Aqueous Systems: The Critical Role of pH

The low aqueous solubility of many quinoline derivatives is a primary challenge in drug development, stemming from their hydrophobic aromatic core.[3] For 4-methoxy-3-nitroquinoline, solubility in neutral water is expected to be limited.[1] However, the presence of the basic nitrogen atom in the quinoline ring provides a handle to dramatically increase solubility through pH modification.

In an acidic environment, the quinoline nitrogen can become protonated, forming a positively charged quinolinium salt. This ionic species is significantly more polar than the neutral molecule and thus exhibits far greater solubility in water. This principle is a cornerstone of pharmaceutical formulation, where active pharmaceutical ingredients (APIs) are often prepared as salts to improve their aqueous solubility and bioavailability.

Table 2: Predicted pH-Dependent Aqueous Solubility
Aqueous MediumExpected pH RangeDominant SpeciesPredicted SolubilityRationale
Acidic Buffer pH 1-4Protonated (Cationic Salt)HighFormation of a highly polar, water-soluble salt.
Neutral Buffer (e.g., PBS) pH 7.0-7.4NeutralLowDominated by the hydrophobic nature of the quinoline core.[1][3]
Basic Buffer pH 9-12NeutralLowThe molecule remains in its neutral, less soluble form.

Experimental Protocol: Gold-Standard Solubility Determination

To move from prediction to quantification, a robust experimental protocol is required. The shake-flask method is a widely accepted, equilibrium-based technique for accurately measuring thermodynamic solubility.[6]

Objective

To determine the equilibrium solubility of 4-methoxy-3-nitroquinoline in a selected solvent at a controlled temperature.

Materials
  • 4-Methoxy-3-nitroquinoline (crystalline solid)

  • Solvent of interest (e.g., pH 7.4 PBS, Methanol)

  • Analytical balance (4-decimal places)

  • Thermostatically controlled shaker or incubator

  • 2 mL screw-cap vials

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4-methoxy-3-nitroquinoline to a pre-weighed 2 mL vial. The key is to add enough compound so that a visible amount of solid remains undissolved at the end of the experiment, ensuring saturation. A starting amount of ~5-10 mg is typical.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the pre-equilibrated solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for 24 to 48 hours. This extended period is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 1-2 hours to allow the excess solid to settle. This step is crucial to avoid clogging the filter in the next step.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step removes all undissolved microparticulates. Causality Check: Filtration is essential because any undissolved solid carried over will artificially inflate the measured concentration.

  • Quantification:

    • Prepare a series of standard solutions of 4-methoxy-3-nitroquinoline of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration for the standards.

    • Determine the concentration of the filtered sample by interpolating its signal on the calibration curve. This concentration represents the equilibrium solubility.

Visualization of Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sample Sampling & Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Seal and agitate (24-48h at constant T) B->C D 4. Settle undissolved solid C->D   Equilibrium Reached    E 5. Filter supernatant D->E F 6. Quantify concentration (e.g., HPLC) E->F G Final Solubility Value F->G Calculate Solubility (e.g., mg/mL or µM)

Sources

Foundational

Preliminary Toxicity Screening of 4-Methoxy-3-nitroquinoline: A Framework for Early-Stage Drug Development

An In-Depth Technical Guide: Abstract This technical guide provides a comprehensive framework for the preliminary in vitro toxicity screening of 4-Methoxy-3-nitroquinoline, a heterocyclic aromatic compound with potential...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro toxicity screening of 4-Methoxy-3-nitroquinoline, a heterocyclic aromatic compound with potential applications in medicinal chemistry.[1] As a member of the quinoline and nitroaromatic classes, this molecule contains structural motifs that warrant early and rigorous safety assessment.[1][2][3] This document outlines a tiered, logical approach to evaluating the cytotoxic and genotoxic potential of 4-Methoxy-3-nitroquinoline, grounded in established, regulatory-accepted methodologies. The protocols and rationale presented herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for generating the critical data needed to make informed decisions in early-stage discovery and preclinical development.

Introduction: The Imperative for Early Toxicity Assessment

4-Methoxy-3-nitroquinoline is a quinoline derivative characterized by a methoxy group at the 4-position and a nitro group at the 3-position.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4][5][6] However, the quinoline ring system and, notably, the presence of a nitroaromatic moiety, are structural alerts for potential toxicity.[2][3] Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates capable of causing DNA damage, while some quinoline derivatives have been associated with idiosyncratic central nervous system toxicity and hepatocarcinogenicity.[2][3][7]

Therefore, a proactive, early-stage evaluation of toxicity is not merely a regulatory formality but a critical step to de-risk a drug development program. This guide focuses on a cost-effective in vitro screening cascade designed to identify key liabilities—cytotoxicity and genotoxicity—before committing to resource-intensive in vivo studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) and provides foundational data for any future Investigational New Drug (IND) application.[8][9]

A Tiered Approach to Preliminary Toxicity Screening

A logical, tiered workflow ensures that resources are used efficiently, starting with broad-spectrum assays and progressing to more specific mechanistic studies if warranted. The proposed strategy begins with an assessment of general cytotoxicity, followed by a focused investigation into mutagenicity and direct DNA damage—endpoints of particular concern for a nitroaromatic quinoline.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Decision Point A Compound Synthesis & Characterization (4-Methoxy-3-nitroquinoline) B Cytotoxicity Assessment (MTT Assay) A->B Expose cells to compound C Determine IC50 Value (Concentration Range for Genotoxicity) B->C Data Analysis D Mutagenicity Assessment (Enhanced Ames Test) C->D Use sub-lethal concentrations E DNA Damage Assessment (Alkaline Comet Assay) C->E Use sub-lethal concentrations F Integrated Data Analysis D->F E->F G Go / No-Go Decision (Proceed to Advanced Studies?) F->G Risk Assessment

Caption: Tiered workflow for preliminary toxicity screening.

Cytotoxicity Assessment: The MTT Assay

The first step is to determine the concentration range over which 4-Methoxy-3-nitroquinoline exerts cytotoxic effects. This is essential for two reasons: it provides an initial measure of potency and informs the dose selection for subsequent, more sensitive assays like genotoxicity tests, which should be conducted at sub-lethal concentrations.[10]

Rationale and Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The core principle is the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial succinate dehydrogenases in metabolically active cells.[4][13] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[14][15]

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction by NAD(P)H-dependent oxidoreductases MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization Reader Spectrophotometer (Measure Absorbance at ~570 nm) Solubilization->Reader

Caption: Principle of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2 for liver, A549 for lung) into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4-Methoxy-3-nitroquinoline in DMSO. Perform serial dilutions in culture medium to create a range of final test concentrations (e.g., 0.1 to 1000 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).[4]

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.[4]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[12][13]

  • Formazan Formation: Incubate the plates for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12][13] A reference wavelength above 650 nm can be used to subtract background noise.[12][13]

Data Presentation and Interpretation

Results are typically expressed as the percentage of cell viability relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) value—the concentration of the compound that reduces cell viability by 50%—is calculated.

CompoundCell LineExposure Time (h)IC₅₀ (µM) [Hypothetical]
4-Methoxy-3-nitroquinolineHepG24875.2
4-Methoxy-3-nitroquinolineA5494898.5
Doxorubicin (Positive Control)HepG2480.8

Genotoxicity Assessment

Genotoxicity is a critical endpoint for nitroaromatic compounds. A two-pronged approach is recommended, assessing both mutagenicity (gene mutations) and clastogenicity (DNA strand breaks).

Mutagenicity Screening: The Enhanced Ames Test

4.1.1 Rationale and Principle

The bacterial reverse mutation assay, or Ames test, is a widely used method to evaluate the mutagenic potential of a chemical.[16] The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[16] The test measures the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[16][17]

For nitroaromatic compounds, a standard Ames test may yield false negatives. Many such compounds are pro-mutagens that require metabolic activation (specifically, reduction of the nitro group) to become reactive towards DNA.[10] Therefore, an enhanced Ames test is required, incorporating specific modifications.[17][18][19]

Key Enhancements:

  • Metabolic Activation: Use of a higher concentration (e.g., 30%) of post-mitochondrial fraction (S9) from the livers of rodents pre-treated with enzyme inducers (e.g., phenobarbital and β-naphthoflavone). Both rat and hamster liver S9 should be used for comprehensive screening.[18][19]

  • Pre-incubation Method: The test compound, bacteria, and S9 mix are pre-incubated together for a short period (e.g., 30 minutes) before plating. This method is generally more sensitive than the standard plate incorporation method for detecting mutagens that require metabolic activation.[17][19][20]

4.1.2 Experimental Protocol: Enhanced Ames Test

  • Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to detect various types of mutations.[19]

  • Preparation: Prepare the test compound in a suitable solvent (e.g., DMSO). Prepare the S9 mix containing either 30% rat or 30% hamster liver S9.

  • Pre-incubation: In a test tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix (or phosphate buffer for the non-activation condition), and 50 µL of the test compound dilution.[20]

  • Incubation: Incubate the mixture for 30 minutes at 37°C with gentle shaking.[19][20]

  • Plating: Mix the incubation mixture with 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[16]

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

DNA Damage Screening: The Comet Assay

4.2.1 Rationale and Principle

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive and versatile technique for detecting DNA damage at the level of individual eukaryotic cells.[21][22] It can identify single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites.[23] The principle involves embedding cells in an agarose gel on a microscope slide, lysing them to remove membranes and proteins, leaving behind the DNA supercoiled within a nucleoid.[22] During electrophoresis under alkaline (pH > 13) conditions, broken DNA fragments, having lost their supercoiling, are free to migrate away from the nucleoid towards the anode.[22][24] This migration creates a "comet tail," and the intensity of the tail relative to the head is proportional to the amount of DNA damage.[22]

Comet_Assay_Workflow A 1. Cell Treatment Expose TK6 cells to 4-Methoxy-3-nitroquinoline B 2. Embedding Mix cells with low melting point agarose A->B C 3. Lysis Lyse cells with detergent and high salt solution B->C D 4. Unwinding & Electrophoresis Unwind DNA in alkaline buffer, then apply electric field C->D E 5. Staining & Visualization Stain DNA with fluorescent dye and view under microscope D->E F 6. Scoring & Analysis Quantify DNA in tail vs. head (e.g., % Tail DNA) E->F

Caption: High-level workflow for the Comet Assay.

4.2.2 Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat a suitable human cell line (e.g., TK6 lymphoblastoid cells) with various concentrations of 4-Methoxy-3-nitroquinoline (based on the MTT assay results) for a short duration (e.g., 4 hours).[25][26] Include a vehicle control and a known genotoxin like 4-Nitroquinoline 1-oxide (4NQO) as a positive control.[10][27][28]

  • Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) for at least 1 hour to lyse the cells and unfold the DNA.[21]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH buffer (pH > 13) for about 20-40 minutes to allow the DNA to unwind.[24]

  • Electrophoresis: Apply an electric field (e.g., ~25 V, 300 mA) for 20-30 minutes.[24]

  • Neutralization and Staining: Gently remove the slides, neutralize them with a Tris buffer, and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use imaging software to quantify the extent of DNA damage, typically by measuring parameters like Tail Length, Tail Moment, or the percentage of DNA in the tail.[24]

Integrated Interpretation and Path Forward

The data from this preliminary screening cascade provide a foundational toxicity profile.

  • Scenario 1: Negative in all assays. If 4-Methoxy-3-nitroquinoline is non-cytotoxic at high concentrations and shows no evidence of mutagenicity or DNA damage, it can be prioritized for further efficacy studies with a higher degree of confidence.

  • Scenario 2: Cytotoxic but not Genotoxic. If the compound is cytotoxic but negative in the Ames and Comet assays, the mechanism of cell death is likely not related to direct DNA damage. Further studies might investigate apoptosis induction or mitochondrial dysfunction.

  • Scenario 3: Genotoxic. A positive result in either the Ames or Comet assay is a significant red flag.

    • Ames Positive: Indicates the compound is a mutagen, a property that often, but not always, correlates with carcinogenicity.[18] This is a serious liability for a drug candidate.

    • Comet Positive: Indicates the compound directly damages DNA. This finding warrants further investigation into the specific type of damage and the cell's ability to repair it.[29]

A positive genotoxicity finding would necessitate a thorough risk-benefit analysis. For life-threatening indications with no alternative treatments, development might proceed with caution. For most other indications, a positive genotoxicity signal in these early screens would likely lead to the termination of the compound's development in favor of pursuing alternative chemical scaffolds. All studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure data integrity and credibility.[8][9][30]

References

  • Comet assay - Wikipedia. (n.d.). Retrieved March 29, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved March 29, 2026, from [Link]

  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 29, 2026, from [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Retrieved March 29, 2026, from [Link]

  • Azqueta, A., & Collins, A. R. (2013). The comet assay to measure DNA repair: approach and applications. Frontiers in Genetics, 4, 266. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved March 29, 2026, from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved March 29, 2026, from [Link]

  • Duke University, Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved March 29, 2026, from [Link]

  • Infinix Bio. (n.d.). Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Retrieved March 29, 2026, from [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Retrieved March 29, 2026, from [Link]

  • Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved March 29, 2026, from [Link]

  • Ledwith, B. J., et al. (2013). Global Regulatory Guidelines for Vaccines. Methods in Molecular Biology, 969, 239-269. [Link]

  • Nevin, R. L. (2014). Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine. International Journal of Toxicology, 33(1), 15-25. [Link]

  • Gentronix. (2025, May 19). Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. Retrieved March 29, 2026, from [Link]

  • Zaguia, F., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(6), 787-796. [Link]

  • Zaguia, F., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. PMC. [Link]

  • Acar, Ç., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1047-1064. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved March 29, 2026, from [Link]

  • Ramezani, M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. [Link]

  • Kumar, S., et al. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. International Journal of Research in Pharmaceutical Sciences, 13(4), 350-355. [Link]

  • NextSDS. (n.d.). 4-chloro-7-methoxy-3-nitroquinoline — Chemical Substance Information. Retrieved March 29, 2026, from [Link]

  • Government of Canada. (2005, May 18). Quinoline. Retrieved March 29, 2026, from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-(4-methoxyphenyl)-3-nitroquinoline. Retrieved March 29, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved March 29, 2026, from [Link]

  • Allam, A. A., et al. (2024). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Reviews in Mutation Research, 792, 108477. [Link]

  • Desai, N. C., et al. (2014). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Journal of the Chilean Chemical Society, 59(1), 2321-2327. [Link]

  • California Office of Environmental Health Hazard Assessment. (1997). Evidence on the carcinogenicity of quinoline and its strong acid salts. Retrieved March 29, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2026). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry, 19(3), 105615. [Link]

  • European Medicines Agency. (2024, March 26). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. Retrieved March 29, 2026, from [Link]

  • PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved March 29, 2026, from [Link]

  • McFee, A. F., et al. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Mutation Research/Genetic Toxicology, 224(3), 347-351. [Link]

  • Dertinger, S. D., et al. (2022). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. Frontiers in Toxicology, 4, 976359. [Link]

  • Marchetti, F., et al. (2025, August 4). Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide. ResearchGate. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, March 10). Phenol, 4-methoxy-: Human health tier II assessment. Retrieved March 29, 2026, from [Link]

  • Aslantürk, Ö. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Marchetti, F., et al. (2022). Adverse Outcome Pathway-Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4-Nitroquinoline 1-Oxide. Environmental and Molecular Mutagenesis, 63(7), 390-403. [Link]

  • Chemistry Learner. (n.d.). Preparation and Properties of Quinoline. Retrieved March 29, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved March 29, 2026, from [Link]

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Exploratory

Thermodynamic Stability of 4-Methoxy-3-nitroquinoline: Overcoming Hydrolytic Degradation in Highly Electrophilic Heterocycles

Executive Summary In pharmaceutical development and medicinal chemistry, heterocyclic chlorides are ubiquitous electrophiles for Nucleophilic Aromatic Substitution (SNAr). However, highly electron-deficient systems—speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and medicinal chemistry, heterocyclic chlorides are ubiquitous electrophiles for Nucleophilic Aromatic Substitution (SNAr). However, highly electron-deficient systems—specifically 3-nitroquinolines—suffer from severe thermodynamic instability at room temperature due to ambient hydrolysis. This technical guide analyzes the causality behind this degradation and establishes 4-methoxy-3-nitroquinoline as a hydrolytically stable, yet kinetically competent, alternative for ambient storage and mild SNAr workflows.

The Mechanistic Challenge: Autocatalytic Hydrolysis

The core issue with storing 4-chloro-3-nitroquinoline at room temperature lies in its extreme electrophilicity. The strongly electron-withdrawing nitro group at the 3-position, combined with the quinoline nitrogen, highly activates the 4-position toward nucleophilic attack by ambient atmospheric moisture.

Causality of Degradation: When water attacks the 4-position, it displaces the chloride ion, generating 3-nitroquinolin-4-one and hydrochloric acid (HCl). Because HCl is a strong acid (pKa -5.9), it protonates the quinoline nitrogen of the unreacted starting material. This protonation further lowers the lowest unoccupied molecular orbital (LUMO) of the quinoline ring, exponentially increasing its electrophilicity and leading to rapid, autocatalytic decomposition[1].

To mitigate this, researchers often substitute the chloride with a 2,2,2-trifluoroethoxy (TFE) group. The TFE ether is generally stable because its hydrolysis byproduct, trifluoroethanol, is weakly acidic (pKa 12.4), which prevents autocatalysis. However, the 3-nitroquinoline core is so exceptionally reactive that even the 4-(2,2,2-trifluoroethoxy)-3-nitroquinoline derivative suffers significant hydrolysis during standard room-temperature storage [2].

Thermodynamic Grounding of 4-Methoxy-3-nitroquinoline

To achieve true thermodynamic stability at room temperature, the activation energy for ambient hydrolysis must be raised without rendering the molecule inert to desired amine nucleophiles. 4-Methoxy-3-nitroquinoline achieves this precise balance.

Why the methoxy group works: The methoxy group (-OCH3) is a poorer leaving group than both chloride and trifluoroethoxide. Its conjugate acid, methanol, has a pKa of ~15.5. This higher pKa translates to a stronger C-O bond in the ground state, providing sufficient thermodynamic stability to resist ambient moisture over long-term storage. Despite this stability, the overwhelming electron-withdrawing effect of the adjacent nitro group ensures that the molecule remains highly reactive toward nitrogen nucleophiles in SNAr reactions.

StabilityPathway Start Highly Electrophilic Core: 3-Nitroquinoline Cl 4-Chloro Derivative (Leaving Group: -Cl) Start->Cl TFE 4-TFE Derivative (Leaving Group: -OCH2CF3) Start->TFE OMe 4-Methoxy Derivative (Leaving Group: -OCH3) Start->OMe Degrade Hydrolytic Degradation (3-Nitroquinolin-4-one) Cl->Degrade Rapid Autocatalysis (HCl generation) TFE->Degrade Significant Hydrolysis Over Time Stable Thermodynamically Stable (Ambient Storage) OMe->Stable High Activation Energy for Hydrolysis

Diagram 1: Comparative hydrolytic degradation pathways of 3-nitroquinoline derivatives.

Comparative Stability & Reactivity Data

The following table summarizes the thermodynamic stability and kinetic reactivity of 3-nitroquinoline derivatives based on their leaving group, demonstrating why the methoxy variant is the optimal precursor.

CompoundLeaving GroupConjugate Acid pKaShelf Stability (Room Temp, Air)SNAr Reactivity (with Amines)
4-Chloro-3-nitroquinoline-Cl-5.9Exceedingly unstable (Autocatalytic)High
4-(TFE)-3-nitroquinoline-OCH2CF312.4Poor (Significant hydrolysis)High
4-Methoxy-3-nitroquinoline -OCH3 ~15.5 Thermodynamically stable Excellent (97% yield, 10 min)

Self-Validating Experimental Protocol: Mild SNAr Displacement

The true utility of 4-methoxy-3-nitroquinoline is demonstrated by its ability to undergo SNAr under exceptionally mild conditions, proving that thermodynamic stability does not compromise synthetic utility. The following protocol describes the displacement of the methoxy group by isobutylamine[3].

Protocol Design & Causality: This workflow is designed as a self-validating system. The reaction utilizes Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate. The protocol eliminates the need for chromatographic purification; instead, it leverages the differential solubility of the product versus the starting materials. By quenching the reaction with water, the highly hydrophobic N-isobutyl-3-nitroquinolin-4-amine product precipitates quantitatively, while the unreacted amine, DMSO, and methanol byproduct remain completely dissolved in the aqueous phase.

Step-by-Step Methodology:

  • Solvation: In a clean, dry reaction vial, dissolve 4-methoxy-3-nitroquinoline (123 mg, 0.60 mmol) in 3.0 mL of anhydrous DMSO.

  • Nucleophilic Addition: Add isobutylamine (110 mg, 1.50 mmol) dropwise to the solution at room temperature. The solution will immediately turn a vibrant yellow, indicating the formation of the SNAr intermediate.

  • Reaction: Stir the reaction mixture at room temperature (20–25 °C) for exactly 10 minutes.

  • Aqueous Quench: Dilute the mixture by slowly adding 10 mL of deionized water. A yellow slurry will begin to form immediately as the product crashes out of the aqueous DMSO mixture.

  • Maturation: Stir the resultant yellow slurry for 1 hour at room temperature to ensure complete precipitation and particle growth for easier filtration.

  • Isolation: Collect the precipitate via vacuum filtration. Rinse the filter cake thoroughly with additional deionized water to remove any residual DMSO or amine.

  • Drying: Dry the yellow powder under a steady stream of air to yield pure N-isobutyl-3-nitroquinolin-4-amine (approx. 143 mg, 97% yield).

SNArWorkflow Step1 1. Solvation 4-Methoxy-3-nitroquinoline in DMSO (0.2M) Step2 2. Nucleophilic Attack Add Isobutylamine Stir 10 min at RT Step1->Step2 Step3 3. Aqueous Quench Dilute with H2O Stir 1 hr Step2->Step3 Step4 4. Isolation Vacuum Filtration Air Dry Step3->Step4 Product Pure Product 97% Yield Step4->Product

Diagram 2: Self-validating SNAr workflow leveraging the thermodynamic stability of the methoxy ether.

Conclusion

For highly electrophilic systems like 3-nitroquinolines, traditional chloride leaving groups present insurmountable storage challenges due to autocatalytic hydrolysis. While fluorinated ethers offer a partial solution for less reactive systems, 4-methoxy-3-nitroquinoline stands out as the optimal precursor. It provides robust thermodynamic stability at room temperature while maintaining near-quantitative SNAr reactivity, streamlining pharmaceutical manufacturing and medicinal chemistry workflows.

References

  • Fisher, E. L., Am Ende, C. W., & Humphrey, J. M. (2019). "2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides." The Journal of Organic Chemistry, 84(8), 4904-4909. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of 4-Methoxy-3-nitroquinoline in SNAr Workflows

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale In the development of quinoline-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

In the development of quinoline-based therapeutics, functionalization at the C4 position is a critical pathway for generating structural diversity. Historically, 4-chloro-3-nitroquinoline has been utilized as a primary electrophile for Nucleophilic Aromatic Substitution (SNAr). However, the extreme electron deficiency imparted by the ortho-nitro group renders the C4-chloride exceptionally unstable, often leading to rapid hydrolysis into the corresponding quinolone during storage or handling [1].

To circumvent this hydrolytic instability, 4-Methoxy-3-nitroquinoline (CAS: 855760-39-3) serves as a superior, shelf-stable alternative [1, 2]. The methoxy group is a poorer leaving group than chloride, which prevents spontaneous hydrolysis. Yet, under mild basic conditions with amine nucleophiles, the potent electron-withdrawing nature of the adjacent nitro group sufficiently activates the C4 position, allowing for rapid and high-yielding SNAr displacements [1].

This application note details the step-by-step synthesis of 4-methoxy-3-nitroquinoline from its chlorinated precursor, followed by a validated protocol for its downstream application in amine functionalization.

Pathway Visualization

G A 4-Chloro-3-nitroquinoline (Hydrolytically Unstable) B 4-Methoxy-3-nitroquinoline (Shelf-Stable Intermediate) A->B NaOMe, MeOH 0°C to RT C N-Substituted 3-nitroquinolin-4-amine (Final Target) B->C 1°/2° Amine, DMSO Mild Conditions

Fig 1: Two-step workflow utilizing 4-methoxy-3-nitroquinoline to bypass intermediate hydrolysis.

Comparative Stability and Reactivity Data

The following table summarizes the operational advantages of utilizing the methoxy ether over the corresponding chloride or alternative ethers in the 3-nitroquinoline system.

C4 Leaving GroupShelf Stability (Air/Moisture)SNAr Reactivity (Amines)Byproduct ToxicityPrimary Application Phase
-Cl (Chloride)Poor (Hydrolyzes rapidly)Extremely High (Exothermic)HClIn-situ generation only
-OCH₃ (Methoxy)Excellent (Stable >1 year) High (Requires mild base/heat) Methanol Isolable Building Block
-OCH₂CF₃ (Trifluoroethoxy)GoodVery HighTrifluoroethanolSpecialized library synthesis

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-3-nitroquinoline

Objective: Convert the unstable 4-chloro derivative into the stable methoxy intermediate.

Reagents & Materials:

  • 4-Chloro-3-nitroquinoline (1.0 eq)

  • Sodium methoxide (NaOMe) (1.1 eq, 25% w/w in methanol)

  • Anhydrous Methanol (Solvent)

  • Ice bath

Step-by-Step Methodology:

  • Preparation: Suspend 4-chloro-3-nitroquinoline in anhydrous methanol (approx. 10 mL/g of substrate) in a round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen balloon.

    • Causality: Anhydrous conditions are critical. The presence of water will lead to competitive attack by hydroxide ions, yielding 3-nitroquinolin-4-ol (a dead-end quinolone product).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the suspension to cool to 0 °C for 15 minutes.

  • Nucleophilic Addition: Add the NaOMe solution dropwise over 10 minutes via syringe.

    • Causality: Dropwise addition controls the exothermic nature of the SNAr reaction and prevents localized over-concentration of the base, which could lead to undesired side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progression via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS until the starting material is completely consumed.

  • Quenching & Isolation: Pour the reaction mixture into ice-cold distilled water (3x the reaction volume) under vigorous stirring. A yellow crystalline solid will precipitate.

  • Filtration & Drying: Collect the yellow precipitate via vacuum filtration. Wash the filter cake with cold water to remove residual sodium chloride salts. Dry the solid under high vacuum at 40 °C overnight to yield 4-methoxy-3-nitroquinoline (Typical yield: 85-90%).

Protocol B: Downstream Application - SNAr with Primary Amines

Objective: Utilize the stable intermediate to synthesize N-alkyl-3-nitroquinolin-4-amines.

This protocol is adapted from validated methodologies for displacing stable ether leaving groups on highly activated quinoline systems [1].

Reagents & Materials:

  • 4-Methoxy-3-nitroquinoline (1.0 eq)

  • Isobutylamine (or other 1°/2° amine) (1.2 - 1.5 eq)

  • Dimethyl Sulfoxide (DMSO) (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methoxy-3-nitroquinoline (e.g., 123 mg, 0.60 mmol) in DMSO (3 mL) at room temperature. The solution will appear bright yellow.

    • Causality: DMSO is chosen as a polar aprotic solvent because it highly solvates the nucleophile without hydrogen-bonding to it, drastically increasing the reaction rate of the SNAr displacement compared to protic solvents.

  • Amine Addition: Add the amine (e.g., isobutylamine, 110 mg, 0.15 mmol) dropwise to the solution.

  • Stirring: Stir the solution at room temperature for 10 to 30 minutes.

    • Causality: Because the C4 position is heavily activated by both the ring nitrogen and the C3-nitro group, external heating or additional bases (like DBU or Triethylamine) are often unnecessary for primary aliphatic amines, minimizing degradation [1].

  • Precipitation: Dilute the reaction mixture with distilled water (10 mL). A yellow slurry will form immediately as the highly organic product crashes out of the aqueous DMSO mixture.

  • Isolation: Stir the slurry for 1 hour to ensure complete precipitation and particle agglomeration. Collect the precipitate via vacuum filtration, rinse thoroughly with water to remove all traces of DMSO, and dry under a stream of air. (Typical yield: >95%).

Analytical Characterization Standards

To ensure the integrity of the self-validating system, the synthesized 4-methoxy-3-nitroquinoline must meet the following analytical criteria before downstream use:

  • Appearance: Yellow crystalline solid.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ calculated for C₁₀H₉N₂O₃: 205.06; Found: ~205.1.

  • ¹H NMR (CDCl₃, 400 MHz): Key diagnostic peak includes a sharp singlet integrating to 3 protons around δ 4.10 - 4.25 ppm, confirming the successful incorporation of the methoxy group at the C4 position. The C2 aromatic proton typically appears as a highly deshielded singlet > δ 9.0 ppm due to the adjacent nitro and ring nitrogen.

References

  • Fisher, E. L., et al. (2018). "2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Application

Application Note: Catalytic Reduction of 4-Methoxy-3-nitroquinoline to 3-Amino-4-methoxyquinoline

Strategic Context & Application in Drug Development The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarials, kinase inhibitors, and Toll-like recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Application in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarials, kinase inhibitors, and Toll-like receptor (TLR) agonists. Specifically, the transformation of 4-methoxy-3-nitroquinoline to 3-amino-4-methoxyquinoline is a critical juncture in synthesizing fused heterocyclic systems, such as imidazo[4,5-c]quinolines (e.g., Imiquimod analogs)[1].

Achieving high-yielding, chemoselective reduction of the nitro group at the C3 position without perturbing the C4-methoxy ether linkage or over-reducing the heteroaromatic ring requires precise catalytic control. This application note details a highly optimized, self-validating protocol for the heterogeneous catalytic hydrogenation of 4-methoxy-3-nitroquinoline using Palladium on Carbon (Pd/C)[2].

Mechanistic Insights: Expertise & Causality

The selection of 10% Pd/C under a hydrogen atmosphere (or utilizing a transfer hydrogenation agent like hydrazine) is driven by the need for chemoselectivity and mild conditions[3].

  • Causality of Catalyst Selection: Unlike dissolving metal reductions (e.g., Fe/HCl or SnCl2) which require harsh acidic media that can protonate the quinoline nitrogen and complicate workup, Pd/C facilitates a clean, surface-mediated reduction[4].

  • Electronic Effects: The C4-methoxy group is strongly electron-donating by resonance, enriching the quinoline core. Conversely, the C3-nitro group is electron-withdrawing. As the nitro group is reduced to an amine, the electronic landscape of the molecule shifts dramatically, rendering the resulting 3-amino-4-methoxyquinoline highly nucleophilic and susceptible to rapid oxidation if not handled properly.

  • Reaction Pathway: The reduction proceeds via a well-documented cascade on the palladium surface: the nitro group (-NO₂) is first deoxygenated to a nitroso intermediate (-NO), followed by rapid hydrogenation to a hydroxylamine (-NHOH), and finally, a rate-limiting reduction to the primary amine (-NH₂)[2].

Mandatory Visualization: Catalytic Workflow

G cluster_mechanism Heterogeneous Catalytic Reduction Pathway SM 4-Methoxy-3-nitroquinoline (Starting Material) Cat Adsorption onto Pd/C (Catalyst Surface) SM->Cat Nitroso Nitroso Intermediate (-H2O) Cat->Nitroso Activation H2 H2 Gas (1 atm) or Hydrazine H2->Cat Hydroxyl Hydroxylamine Intermediate (+H2) Nitroso->Hydroxyl Fast Step Amine Primary Amine Formation (-H2O) Hydroxyl->Amine Rate Limiting Step Workup Celite Filtration & Solvent Evaporation Amine->Workup Desorption Product 3-Amino-4-methoxyquinoline (Target Product) Workup->Product Isolation

Caption: Catalytic reduction pathway of 4-methoxy-3-nitroquinoline to its 3-amino derivative.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reaction integrity without immediate reliance on complex analytical machinery.

Materials & Reagents
  • Substrate: 4-Methoxy-3-nitroquinoline (1.0 equiv, 10 mmol, ~2.04 g)

  • Catalyst: 10% Pd/C (5-10 mol% Pd, ~0.5 g). Note: Use 50% wet Pd/C to mitigate pyrophoric hazards during handling[1].

  • Solvent: Methanol or Ethanol (Absolute, 50 mL). Protic solvents are required to facilitate the proton-coupled electron transfer at the catalyst surface.

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 1-2 atm).

Step-by-Step Procedure
  • Preparation & Purging (Causality: Oxygen Exclusion): In a flame-dried 250 mL round-bottom flask, dissolve 4-methoxy-3-nitroquinoline in 50 mL of methanol. The solution will present a distinct yellow hue characteristic of nitroaromatics. Carefully add the wet 10% Pd/C. Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with inert gas (N₂ or Argon). Repeat this three times to ensure complete removal of oxygen, preventing explosive mixtures and catalyst poisoning.

  • Hydrogenation: Introduce H₂ gas via a balloon attached to a needle. Evacuate and backfill with H₂ three times. Stir the suspension vigorously at room temperature (20–25 °C). Causality for vigorous stirring: Hydrogen gas has low solubility in methanol; high sheer stirring maximizes the gas-liquid-solid interfacial area, overcoming mass transfer limitations[1].

  • In-Process Validation (Self-Validation Checkpoint):

    • Visual: Monitor the reaction color. The bright yellow solution will gradually transition to a pale/colorless suspension as the nitro chromophore is destroyed.

    • TLC: After 2-4 hours, sample the reaction. Run a TLC (Eluent: 50% EtOAc/Hexanes). The starting material (UV-active, higher Rf​ ) should completely disappear, replaced by a highly polar baseline spot (the amine). Staining the TLC plate with Ninhydrin will yield a deep purple spot, confirming the presence of a primary amine.

  • Workup & Isolation (Causality: Safe Catalyst Removal): Once H₂ uptake ceases and TLC confirms completion, flush the flask with N₂. Filter the reaction mixture through a tightly packed pad of Celite®[2]. Causality: Pd nanoparticles can pass through standard filter paper; Celite creates a tortuous path that traps the catalyst, preventing heavy metal contamination of the API intermediate and mitigating fire risks upon drying.

  • Concentration: Wash the Celite pad with an additional 20 mL of methanol. Concentrate the combined filtrates under reduced pressure to yield 3-amino-4-methoxyquinoline as a pale solid.

Quantitative Data Presentation

The following tables summarize the expected reaction metrics and analytical characterization data for the successful execution of this protocol.

Table 1: Reaction Optimization & Yield Metrics
MethodCatalyst / ReagentsSolventTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
A (Standard) 10% Pd/C, H₂ (1 atm)Methanol252 - 492 - 96%>98%
B (Transfer) 10% Pd/C, HydrazineEthanol601 - 288 - 91%>95%
C (Alternative) CuO, Hydrazine[3]Neat/EtOH300.5 - 1~85%>90%
Table 2: Expected Characterization Data for 3-Amino-4-methoxyquinoline
Analytical TechniqueExpected Signals / ValuesDiagnostic Significance
¹H NMR (400 MHz, DMSO-d₆) δ 8.50 (s, 1H, Ar-H), 7.95-7.40 (m, 4H, Ar-H), 5.20 (br s, 2H, -NH₂) , 3.95 (s, 3H, -OCH₃) .Appearance of the broad singlet at ~5.20 ppm confirms primary amine formation. Retention of the 3.95 ppm singlet confirms the methoxy group survived the reduction.
ESI-MS (m/z) [M+H]⁺ Calculated: 175.08; Found: 175.10Confirms the exact mass of the target product.
IR Spectroscopy (cm⁻¹) 3450, 3350 (N-H stretch), 1620 (N-H bend), 1250 (C-O stretch).Absence of strong symmetric/asymmetric -NO₂ stretches at 1530 and 1350 cm⁻¹.

References

  • European Patent Office (EPO). Preparation of 1H-imidazo[4,5-c]quinolin-4-amines via 1H-imidazo[4,5-c]quinolin-4-phthalimide intermediates (Patent EP1543002A1). Retrieved from:[Link]

  • The Journal of Physical Chemistry C (ACS Publications). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. Retrieved from:[Link]

Sources

Method

Application Note: 4-Methoxy-3-nitroquinoline as a Strategic Building Block in Heterocyclic Chemistry

Executive Summary In the landscape of modern drug discovery and heterocyclic synthesis, the strategic selection of functionalized building blocks dictates both the efficiency of the synthetic route and the scalability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and heterocyclic synthesis, the strategic selection of functionalized building blocks dictates both the efficiency of the synthetic route and the scalability of the final active pharmaceutical ingredient (API). 4-Methoxy-3-nitroquinoline (CAS: 855760-39-3; Molecular Weight: 204.18 g/mol ) has emerged as a highly versatile nitroaromatic intermediate[1]. Characterized by a quinoline core bearing a methoxy group at the C4 position and a nitro group at the C3 position, this compound serves as a privileged scaffold for synthesizing complex fused heterocycles, particularly those targeting oncological and immunological pathways[1][2].

This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and validated experimental protocols for utilizing 4-methoxy-3-nitroquinoline in advanced organic synthesis.

Mechanistic Rationale: The C4-Methoxy Advantage

Historically, heteroaryl chlorides (e.g., 4-chloro-3-nitroquinoline) have been the standard electrophiles for Nucleophilic Aromatic Substitution (S_NAr) reactions. However, the extreme electron deficiency of the quinoline ring—exacerbated by the strongly electron-withdrawing C3-nitro group—renders the C4-chloride exceedingly unstable and prone to rapid hydrolysis during storage[3].

By replacing the chloride with a methoxy group, 4-methoxy-3-nitroquinoline achieves a critical balance between shelf stability and electrophilic reactivity[3]. The methoxy group acts as a stable placeholder that resists ambient moisture but remains an excellent leaving group under S_NAr conditions. The strong electron-withdrawing effect of the adjacent nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, specifically activating the C4 position for attack by amine nucleophiles, proceeding via a stabilized Meisenheimer complex intermediate[1][3].

Synthetic Workflows & Pharmacological Applications

Synthesis of Fused Heterocycles

The primary synthetic utility of 4-methoxy-3-nitroquinoline lies in its capacity to undergo sequential functionalization. Following the S_NAr displacement of the methoxy group by a primary amine, the C3-nitro group can be reduced to yield a 3,4-diaminoquinoline derivative[1][4]. This diamine is a direct precursor for cyclization reactions, rapidly condensing with orthoesters or carboxylic acids to form imidazo[4,5-c]quinolines [4].

Workflow A 4-Methoxy-3-nitroquinoline C SNAr Reaction (DMSO, rt) A->C B Amine Nucleophile B->C D 4-Alkylamino-3-nitroquinoline C->D - MeOH E Reduction (H2, Pd/C) D->E F 3,4-Diaminoquinoline E->F G Cyclization (Orthoester) F->G H Imidazo[4,5-c]quinoline G->H - H2O

Synthetic workflow from 4-methoxy-3-nitroquinoline to imidazo[4,5-c]quinolines.

Targeting the PI3K/mTOR Pathway

Derivatives synthesized from this scaffold are critical in medicinal chemistry, particularly in the development of dual inhibitors for the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling networks[2][4]. Hyperactivation of the PI3K-AKT-mTOR pathway is a hallmark of numerous cancers, driving tumor cell proliferation, survival, and resistance to apoptosis[2][4]. Quinoline-based inhibitors (such as analogs of NVP-BEZ235) competitively bind to the ATP-binding clefts of these kinases, arresting the cell cycle at the G2/M phase and inducing apoptosis[2][4].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Blocks Inhibitor->mTOR Blocks

Dual inhibition of the PI3K/mTOR signaling pathway by quinoline-derived compounds.

Quantitative Data: Leaving Group Comparison

To justify the selection of the methoxy group over traditional halides, the following table summarizes the comparative stability and reactivity metrics of C4-substituted 3-nitroquinolines[3].

Leaving Group at C4Shelf StabilityS_NAr Reactivity (Amines)Hydrolysis RiskSynthetic Utility & Yield
Chloride (-Cl) Poor (Decomposes in days)Extremely HighHighLimited; significant yield loss due to decomposition.
Methoxy (-OCH₃) Excellent (Stable for years)High (Mild conditions)LowIdeal for primary/secondary amines; typical yields >95%.
Trifluoroethoxy (-OCH₂CF₃) Excellent (Stable for years)ModerateVery LowIdeal for sequential cross-coupling (e.g., Suzuki + S_NAr).

Experimental Protocols

Protocol A: Mild S_NAr Displacement of the C4-Methoxy Group

Objective: To synthesize N-isobutyl-3-nitroquinolin-4-amine via nucleophilic displacement[3]. Scientific Causality: Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent because it poorly solvates the amine nucleophile (increasing its kinetic energy) while stabilizing the negatively charged Meisenheimer transition state, thereby accelerating the reaction at room temperature without the need for external heating.

Materials:

  • 4-Methoxy-3-nitroquinoline (0.60 mmol, 123 mg)

  • Isobutylamine (0.15 mmol, 110 mg) (Note: Excess amine acts as an acid scavenger)

  • Anhydrous DMSO (3.0 mL)

  • Deionized Water (10 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 20 mL scintillation vial equipped with a magnetic stir bar with 4-methoxy-3-nitroquinoline (123 mg, 0.60 mmol)[3].

  • Solvation: Add 3.0 mL of anhydrous DMSO to the vial. Stir at 400 rpm until the solid is completely dissolved, yielding a clear solution[3].

  • Nucleophilic Addition: Dropwise, add isobutylamine (110 mg) over 1 minute.

    • Self-Validation Cue: The solution will rapidly transition to an intense yellow color, indicating the formation of the S_NAr intermediate and subsequent product[3].

  • Reaction Monitoring: Stir the mixture at room temperature for 10 minutes. Verify completion via TLC (Hexanes:EtOAc 1:1) or LCMS.

  • Precipitation: Slowly dilute the reaction mixture with 10 mL of deionized water.

    • Causality: Water acts as an antisolvent. The highly hydrophobic product crashes out of the aqueous DMSO mixture, bypassing the need for tedious column chromatography[3].

  • Isolation: Stir the resultant yellow slurry for 1 hour to ensure complete crystallization[3].

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 5 mL of cold water to remove residual DMSO.

  • Drying: Dry the yellow powder under a stream of air, followed by high vacuum for 2 hours. Expected yield: ~143 mg (97%)[3].

Protocol B: Reduction and Imidazole Ring Closure

Objective: To convert the 4-amino-3-nitroquinoline derivative into an imidazo[4,5-c]quinoline scaffold[4]. Scientific Causality: The 3-nitro group is reduced to an amine, generating an electron-rich 3,4-diaminoquinoline. Because this intermediate is highly susceptible to atmospheric oxidation, it is immediately subjected to cyclization with an orthoester, which acts as both a carbon source and a dehydrating agent to form the fused imidazole ring.

Step-by-Step Methodology:

  • Reduction: Dissolve the N-isobutyl-3-nitroquinolin-4-amine (1.0 equiv) in methanol (0.1 M). Add 10% Pd/C (0.1 equiv by weight).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours until hydrogen uptake ceases.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not let the Celite pad dry out while under vacuum to prevent catalyst ignition. Concentrate the filtrate under reduced pressure.

  • Cyclization: Immediately dissolve the crude diamine in triethyl orthoformate (excess, acts as solvent and reagent). Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

  • Heating: Reflux the mixture at 140 °C for 3 hours. The orthoformate condenses with the diamine, eliminating ethanol and water to close the ring[4].

  • Purification: Cool to room temperature, concentrate under vacuum, and purify via flash chromatography (DCM:MeOH gradient) to isolate the target imidazo[4,5-c]quinoline.

References

  • EvitaChem. "Buy 4-Methoxy-3-nitroquinoline (EVT-12033788)". EvitaChem Life Science Catalog.
  • Howei Pharm. "CAS 855760-39-3 | 4-Methoxy-3-nitroquinoline". Howei - Life Science Product & Service Solutions Provider.
  • American Chemical Society (ACS). "2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides". The Journal of Organic Chemistry.
  • Atlantis Press. "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline". Advances in Computer Science Research.
  • ResearchGate. "(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline". ResearchGate Publications.

Sources

Application

Application Notes and Protocols for the Regioselective Nitration of 4-Methoxyquinoline

For: Researchers, scientists, and drug development professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Methoxy-3-nitroquinoline via the electrophilic nitration of 4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Methoxy-3-nitroquinoline via the electrophilic nitration of 4-methoxyquinoline. This document is designed to offer both theoretical insights and practical, step-by-step guidance to ensure a successful and safe synthesis.

Introduction: The Significance of 4-Methoxy-3-nitroquinoline

4-Methoxy-3-nitroquinoline is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The introduction of a nitro group at the 3-position, facilitated by the activating methoxy group at the 4-position, opens up a synthetic handle for further functionalization, such as reduction to an amine, which is a common precursor for the construction of more complex molecules with potential therapeutic applications.

Scientific Foundation: Understanding the Reaction Mechanism

The nitration of 4-methoxyquinoline is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The reaction proceeds through the attack of a nitronium ion (NO₂⁺) electrophile on the electron-rich quinoline ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the quinoline core.

Under the strongly acidic conditions of the reaction, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack.[3] However, the 4-methoxy group is a powerful electron-donating group. Through resonance, it significantly increases the electron density of the aromatic system, particularly at the ortho and para positions relative to itself.

In the case of 4-methoxyquinoline, the methoxy group's activating effect is strong enough to overcome the deactivating effect of the protonated nitrogen, directing the incoming electrophile to the pyridine ring. The nitration occurs specifically at the 3-position due to the formation of a more stable carbocation intermediate (a Wheland intermediate or sigma complex) compared to attack at other positions. The resonance stabilization provided by the adjacent methoxy group is key to favoring the 3-position.

Reaction Mechanism Overview:

Reaction Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2+ H3O+ H₃O⁺ HSO4- HSO₄⁻ 4MQ 4-Methoxyquinoline Intermediate Sigma Complex (Resonance Stabilized) 4MQ->Intermediate + NO₂⁺ Product 4-Methoxy-3-nitroquinoline Intermediate->Product - H⁺ H+ H⁺

Caption: The mechanism of nitration of 4-methoxyquinoline.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the nitration of 4-methoxyquinoline. It is crucial to adhere to all safety precautions due to the hazardous nature of the reagents involved.

Safety First: Essential Precautions

Nitration reactions are highly exothermic and involve the use of strong, corrosive acids.[4] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and chemical splash goggles with a face shield.

  • Ventilation: All procedures must be performed in a certified chemical fume hood.

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.

  • Quenching: The reaction mixture must be quenched by slowly adding it to a large volume of crushed ice with vigorous stirring to dissipate the heat generated from the dilution of strong acids.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
4-Methoxyquinoline≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)70%VWR Chemicals
Crushed Ice
Deionized Water
Saturated Sodium Bicarbonate (NaHCO₃) Solution
Dichloromethane (CH₂Cl₂)ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)
EthanolReagent Grade
Step-by-Step Synthesis Protocol
  • Preparation of the Nitrating Mixture:

    • In a clean, dry beaker, carefully add 5 mL of concentrated sulfuric acid.

    • Cool the beaker in an ice-water bath.

    • Slowly, and with constant stirring, add 2 mL of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to control the exotherm.

    • Keep the nitrating mixture in the ice bath until ready for use.

  • Dissolution of the Starting Material:

    • In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add 1.59 g (10 mmol) of 4-methoxyquinoline.

    • Carefully add 10 mL of concentrated sulfuric acid to the flask while stirring. The dissolution may be slightly exothermic.

    • Cool the flask in an ice-salt bath to a temperature of 0-5 °C.

  • Nitration Reaction:

    • Once the solution of 4-methoxyquinoline in sulfuric acid has reached the target temperature, begin the dropwise addition of the pre-cooled nitrating mixture from the dropping funnel.

    • Maintain the reaction temperature between 0 and 5 °C throughout the addition. The rate of addition should be controlled to prevent a rise in temperature.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation:

    • In a large beaker (e.g., 1 L), prepare a slurry of approximately 100 g of crushed ice and 100 mL of deionized water.

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate of the crude product should form.[5]

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Neutralization and Extraction (if product does not precipitate):

    • If a solid does not precipitate, the product may be soluble in the acidic aqueous mixture. In this case, carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

    • Extract the neutralized aqueous phase three times with dichloromethane.

    • Combine the organic layers.

  • Purification:

    • If the product was isolated by filtration, dissolve the crude solid in a minimal amount of dichloromethane.

    • Wash the dichloromethane solution with a saturated sodium bicarbonate solution, followed by deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from ethanol to yield 4-methoxy-3-nitroquinoline as a crystalline solid.[6]

Experimental Workflow Diagram

Experimental Workflow A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) D Slowly Add Nitrating Mixture A->D B Dissolve 4-Methoxyquinoline in H₂SO₄ C Cool to 0-5 °C B->C C->D E Stir at 0-5 °C for 30 min D->E F Quench on Ice-Water E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I J Dry and Characterize I->J

Caption: A streamlined workflow for the synthesis of 4-Methoxy-3-nitroquinoline.

Data and Characterization

The final product, 4-methoxy-3-nitroquinoline, should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular FormulaC₁₀H₈N₂O₃
Molecular Weight204.18 g/mol [6]
AppearanceYellow crystalline solid[6]
Melting PointTo be determined experimentally
¹H NMR (CDCl₃)Expected signals for aromatic and methoxy protons.
¹³C NMR (CDCl₃)Expected signals for all 10 carbon atoms.
Mass Spectrometry[M+H]⁺ at m/z = 205.05

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product yieldIncomplete reaction; decomposition of starting material.Ensure anhydrous conditions. Strictly control the temperature during nitrating mixture addition. Increase reaction time and monitor by TLC.[7]
Formation of multiple productsReaction temperature too high; overly harsh conditions.Maintain the reaction temperature below 5 °C. Consider using a milder nitrating agent if side products persist.[3]
Product is an oil and not a solidImpurities present; product may have a low melting point.Proceed with liquid-liquid extraction after neutralization. Ensure thorough washing of the organic layer. Attempt purification by column chromatography.
Difficulty in purificationPresence of closely related isomers or byproducts.Optimize recrystallization solvent system. If necessary, use column chromatography on silica gel.[7]

References

  • Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Deriv
  • Technical Support Center: Synthesis of 4-Methoxyquinolin-7-amine. BenchChem.
  • THE NITRATION OF SOME QUINOLINE DERIVATIVES.
  • Common Standard Operating Procedure. University of California, Berkeley.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.
  • Regioselective meta-Nitration of Azines. Thieme E-Books & E-Journals.
  • Spectroscopic and Structural Elucidation of 4-Methoxyquinolin-7-amine: A Technical Guide. BenchChem.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 4-Methoxy-3-nitroquinoline. EvitaChem.
  • Directing Effects in Electrophilic Arom
  • Electrophilic aromatic nitration: understanding its mechanism and substituent effects. Wiley Online Library.
  • Application Note: Nitration of 4-Methoxyacetophenone. BenchChem.
  • Direct nitration of five membered heterocycles. Semantic Scholar.
  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogen
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Quenching of Pyrophoric Materials. The Sarpong Group, University of California, Berkeley.
  • Application Notes and Protocols: Nitration of 4-Methylacetophenone. BenchChem.
  • 4'-Methoxy-4-nitro-chalcone. SpectraBase.
  • Step-by-step guide to the nitration of 4-methylpicolinaldehyde. BenchChem.

Sources

Method

High-throughput screening using 4-Methoxy-3-nitroquinoline libraries

Application Note: High-Throughput Screening of Imidazoquinoline Libraries Derived from 4-Methoxy-3-nitroquinoline Executive Summary High-throughput screening (HTS) of focused chemical libraries is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Imidazoquinoline Libraries Derived from 4-Methoxy-3-nitroquinoline

Executive Summary

High-throughput screening (HTS) of focused chemical libraries is a cornerstone of modern drug discovery. The 4-methoxy-3-nitroquinoline scaffold is a highly privileged, synthetically versatile intermediate uniquely suited for the rapid generation of diverse heteroaromatic libraries, particularly imidazoquinolines. These derivatives are well-documented modulators of Toll-like receptors (TLR7 and TLR8), playing a critical role in antiviral and antitumoral immune responses. This application note details the mechanistic rationale, library synthesis principles, and a validated high-throughput cell-based screening protocol for identifying novel TLR7/8 agonists.

Mechanistic Rationale & Chemical Advantages

As an application scientist, selecting the right core scaffold is the most critical variable in library design. Historically, 4-chloro-3-nitroquinoline has been used for substitution reactions; however, the chloride leaving group is exceedingly unstable and prone to rapid hydrolysis during storage, which severely compromises library integrity[1].

By contrast, 4-methoxy-3-nitroquinoline provides a hydrolytically stable alternative. The strong electron-withdrawing nature of the nitro group at the C3 position highly activates the C4 position toward nucleophilic aromatic substitution (SNAr). The methoxy group serves as an excellent leaving group, allowing for efficient displacement by a diverse array of primary and secondary amines under mild conditions without the degradation issues associated with the chloro-analog[1].

Subsequent reduction of the C3-nitro group yields a 3,4-diamine intermediate, which can undergo cyclization to form imidazo[4,5-c]quinolines[2]. This class of compounds includes potent, FDA-approved immunomodulators like Imiquimod and Resiquimod, which act as agonists of endosomal TLR7 and TLR8[3][4].

Chemical Library Generation Workflow

To generate a screening library, a combinatorial three-step approach is employed:

  • SNAr Displacement: 4-Methoxy-3-nitroquinoline is reacted with a diverse panel of aliphatic and aromatic amines in the presence of a mild base (e.g., triethylamine)[2].

  • Nitro Reduction: The resulting 4-amino-3-nitroquinolines are subjected to catalytic hydrogenation (e.g., using Pd/C and H2​ ) to yield 3,4-diaminoquinolines[2].

  • Cyclization: The diamines are condensed with various acylating agents (orthoesters or carboxylic acids) to yield a library of substituted 1H-imidazo[4,5-c]quinolines ready for HTS[3].

SynthesisWorkflow A 4-Methoxy-3-nitroquinoline (Core Scaffold) B SNAr Displacement (Diverse Amines) A->B C 4-Amino-3-nitroquinolines B->C D Catalytic Reduction (Pd/C, H2) C->D E 3,4-Diaminoquinolines D->E F Cyclization (Acylating Agents) E->F G Imidazoquinoline Library (HTS Ready) F->G

Workflow for generating an imidazoquinoline library from 4-methoxy-3-nitroquinoline.

High-Throughput Screening (HTS) Protocol: TLR7/8 NF-κB Reporter Assay

The predominant antitumoral and antiviral mode of action of imidazoquinolines is the TLR7/8-mediated activation of the NF-κB transcription factor, leading to the induction of proinflammatory cytokines[4]. Direct measurement of cytokines (e.g., IFN-α) via ELISA is biologically relevant but lacks the throughput required for library screening. Therefore, we utilize a validated HEK-Blue™ TLR7/8 reporter cell line assay. This provides a highly scalable, homogenous format that directly correlates with the proximal MyD88-dependent signaling cascade[5].

TLRPathway Hit Imidazoquinoline Hit (Endosomal Penetration) TLR TLR7 / TLR8 (Endosomal Membrane) Hit->TLR Binds MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Recruits IRAK IRAK4 / TRAF6 (Kinase Cascade) MyD88->IRAK Activates NFkB NF-κB (Nuclear Translocation) IRAK->NFkB Phosphorylates SEAP SEAP Reporter (Colorimetric Readout) NFkB->SEAP Induces Transcription

TLR7/8 activation by imidazoquinolines leading to SEAP reporter expression.

Materials and Reagents
  • Cell Lines: HEK-Blue™ hTLR7 and hTLR8 cells (co-expressing human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter).

  • Compounds: 4-Methoxy-3-nitroquinoline derived library (10 mM stocks in DMSO).

  • Positive Controls: Resiquimod (R848)[6] and Imiquimod (R837)[4].

  • Detection: SEAP detection medium (e.g., QUANTI-Blue™).

  • Consumables: 384-well clear-bottom tissue culture plates.

Step-by-Step HTS Methodology
  • Cell Preparation: Culture HEK-Blue™ hTLR7/8 cells in standard DMEM supplemented with 10% FBS and selective antibiotics. Harvest cells at 70-80% confluency to ensure optimal viability and receptor expression.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer 20 nL of the 10 mM library compounds into 384-well plates to achieve a final screening concentration of 10 µM (assuming a 20 µL final assay volume). Crucial Step: Maintain a final DMSO concentration of ≤0.1% to prevent solvent-induced cytotoxicity, which can yield false negatives.

  • Cell Seeding: Resuspend cells in pre-warmed SEAP detection medium at a density of 1.5×105 cells/mL. Dispense 20 µL of the cell suspension into each well of the 384-well plate containing the pre-plated compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ humidified incubator for 24 hours. As NF-κB is activated by hit compounds, SEAP is secreted into the medium and hydrolyzes the colorimetric substrate.

  • Signal Quantification: Read the optical density (OD) of the plates at 620-655 nm using a high-throughput microplate reader.

  • Data Normalization: Calculate the fold-activation relative to the vehicle (DMSO) control. Primary hits are defined as compounds exhibiting >5 -fold activation over the baseline.

Data Presentation & Hit Validation

Primary hits are subsequently subjected to a 10-point dose-response screening to determine their half-maximal effective concentration ( EC50​ ). The selectivity between TLR7 and TLR8 is assessed by comparing the EC50​ values across the individual single-expressing cell lines.

Table 1: Representative HTS Dose-Response Data for Top Library Hits

Compound IDScaffold OriginhTLR7 EC50​ (µM)hTLR8 EC50​ (µM)Max Fold Activation (NF-κB)Selectivity Profile
IMQ-001 (Imiquimod) Control1.25>10.08.5xTLR7 Selective
RSQ-002 (Resiquimod) Control0.150.4514.2xDual TLR7/8 Agonist
Lib-A04 4-Methoxy-3-NQ0.08>10.012.1xHighly TLR7 Selective
Lib-B12 4-Methoxy-3-NQ3.500.229.4xTLR8 Biased
Lib-C07 4-Methoxy-3-NQ>10.0>10.01.1xInactive

Note: Data summarized above represents expected pharmacological profiles for validated hits synthesized from the 4-methoxy-3-nitroquinoline core. Lib-A04 demonstrates superior potency and selectivity compared to the Imiquimod control.

Conclusion

The 4-methoxy-3-nitroquinoline scaffold resolves the hydrolytic instability issues of traditional halogenated precursors, enabling the rapid, high-yielding synthesis of imidazoquinoline libraries. By coupling this robust chemistry with a high-throughput NF-κB SEAP reporter assay, researchers can efficiently navigate the structure-activity relationship (SAR) landscape of TLR7/8 agonists. This self-validating workflow accelerates the discovery of novel immunotherapeutics, vaccine adjuvants, and targeted antitumoral agents.

Sources

Application

Topic: In Vivo Dosing Strategies for 4-Methoxy-3-nitroquinoline in Murine Models

An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: A Strategic Framework for a Novel Quinoline Derivative 4-Methoxy-3-nitroquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Framework for a Novel Quinoline Derivative

4-Methoxy-3-nitroquinoline is a heterocyclic aromatic compound belonging to the nitroquinoline class.[1] Its structure suggests potential applications in medicinal chemistry, possibly as an intermediate for more complex molecules or as a pharmacologically active agent itself.[1] Quinoline derivatives have been investigated for a range of activities, including anticancer effects, potentially through mechanisms like PI3K/mTOR pathway inhibition.[2][3][4] However, to the best of our knowledge, no public data exists on the in vivo administration of this specific compound.

This guide provides a comprehensive, first-principles approach to developing a robust and reproducible dosing strategy for 4-Methoxy-3-nitroquinoline in murine models. The protocols herein are designed to be self-validating systems, moving logically from fundamental physicochemical characterization to the determination of a safe and effective dosing window. We will emphasize the causality behind each experimental choice, a critical aspect often overlooked in standard protocols. The primary challenge, common to many quinoline derivatives, is poor aqueous solubility, which dictates our initial and most critical steps.[1][5]

Table 1: Physicochemical Properties of 4-Methoxy-3-nitroquinoline

Property Value Source
Molecular Formula C₁₀H₈N₂O₃ EvitaChem[1]
Molecular Weight ~204.18 g/mol EvitaChem[1]
Appearance Yellow crystalline solid EvitaChem[1]

| Solubility | Limited solubility in water; soluble in organic solvents (e.g., methanol, chloroform). | EvitaChem[1] |

Section 1: Vehicle Formulation: The Foundation of a Successful Dosing Regimen

The limited aqueous solubility of 4-Methoxy-3-nitroquinoline is the primary technical hurdle for in vivo administration.[1] An inappropriate vehicle can lead to compound precipitation, inconsistent exposure, local tissue irritation, and experimental artifacts. Our objective is to identify a biocompatible vehicle that can safely solubilize the compound for the desired route of administration.

The Causality Behind Vehicle Selection: The ideal vehicle is a multi-component system. A strong organic solvent like Dimethyl Sulfoxide (DMSO) is often required to create a concentrated stock, but its final concentration in the dosing solution must be minimized to prevent systemic toxicity. Co-solvents like polyethylene glycols (PEGs) and surfactants like Tween 80 are then used to maintain solubility and stability when the stock is diluted into an aqueous, physiologically compatible solution like saline or phosphate-buffered saline (PBS).

Table 2: Common Vehicles for In Vivo Dosing of Poorly Soluble Compounds

Component Role Typical Final Concentration Considerations
DMSO Primary Solubilizing Agent <10% (ideally <5%) Can cause inflammation and toxicity at high concentrations.
PEG 300 / PEG 400 Co-solvent 10-40% Generally well-tolerated, helps maintain solubility upon dilution.[2][6]
Tween 80 / Kolliphor® EL Surfactant / Emulsifier 1-10% Improves stability and prevents precipitation. Can cause hypersensitivity reactions in some cases.

| Saline (0.9% NaCl) or PBS | Aqueous Diluent | q.s. to 100% | Ensures the final formulation is isotonic and physiologically compatible. |

Protocol 1: Systematic Solubility Assessment

Objective: To empirically determine the solubility of 4-Methoxy-3-nitroquinoline in various GRAS (Generally Recognized As Safe) vehicles.

Methodology:

  • Weigh 5-10 mg of 4-Methoxy-3-nitroquinoline into several separate, clear glass vials.

  • To each vial, add a different vehicle or vehicle combination from Table 2 in small, precise increments (e.g., 50 µL).

  • After each addition, vortex the vial vigorously for 1-2 minutes and sonicate for 5-10 minutes.

  • Visually inspect for complete dissolution against a dark background. The absence of any visible particulate matter indicates dissolution.

  • Continue adding vehicle until the compound is fully dissolved. Calculate the solubility in mg/mL.

  • Trustworthiness Check: Once a promising vehicle is identified, prepare a saturated solution and let it stand at room temperature for 2-4 hours. Re-inspect for any signs of precipitation, which would indicate poor stability.

Protocol 2: Dosing Solution Formulation and Preparation

Objective: To prepare a sterile, stable dosing solution based on the results of Protocol 1. This example uses a common combination vehicle.

Methodology:

  • Prepare Stock Solution: Weigh the required amount of 4-Methoxy-3-nitroquinoline. Add the minimum volume of pure DMSO required for complete dissolution to create a high-concentration stock (e.g., 50 mg/mL).

  • Prepare Co-Solvent/Surfactant Mixture: In a separate sterile tube, combine the other non-aqueous components. For example, create a 1:1 mixture of PEG 400 and Tween 80.

  • Combine Organics: Add the co-solvent/surfactant mixture to the DMSO stock solution and vortex thoroughly. Causality Note: This step pre-mixes the organic components to facilitate a smoother transition when adding the aqueous phase, reducing the risk of shock precipitation.

  • Final Dilution: Slowly add sterile 0.9% saline to the organic mixture dropwise while continuously vortexing. Bring the solution to the final desired volume and concentration. A typical final vehicle composition might be 10% DMSO, 40% PEG 400, and 50% Saline.

  • Sterilization: Filter the final dosing solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Control Group: Always prepare a "vehicle-only" solution using the exact same procedure and component ratios to administer to the control group of animals. This is essential to isolate the effects of the compound from any effects of the vehicle itself.[2]

G

Diagram 1: Workflow for Vehicle Formulation and Dosing Preparation.

Section 2: Maximum Tolerated Dose (MTD) Determination

Before any efficacy study, the primary directive is to establish the safety and tolerability of the compound. An MTD study is an acute, dose-escalation experiment designed to find the highest dose that does not produce unacceptable toxicity.[7][8] This step is non-negotiable for a novel compound and informs the entire downstream experimental design.[9]

The Causality Behind MTD Design: The goal is to identify a dose that causes reversible, minor-to-moderate clinical signs or a body weight loss of no more than 15-20%, without causing mortality.[9] This upper limit ensures that in subsequent efficacy studies, the observed effects are due to the compound's specific activity, not confounded by systemic toxicity.[8]

Protocol 3: Acute MTD Study in Naive Mice

Objective: To determine the single-dose MTD of 4-Methoxy-3-nitroquinoline.

Animal Model:

  • Species/Strain: C57BL/6 or BALB/c mice (use the same strain intended for efficacy studies).

  • Sex: Use both males and females initially, as sensitivity can differ between sexes.[10]

  • Age: 6-8 weeks.

  • Group Size: 3-5 mice per dose group.

Methodology:

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg). A common approach is a modified Fibonacci dose-escalation scheme (e.g., doses are increased by 100%, then 67%, 50%, 40%, and then 33% for subsequent groups).

  • Administration: Administer a single dose of the compound via the chosen route (e.g., intraperitoneal injection).[11] The injection volume should be appropriate for the route (e.g., ≤10 mL/kg for IP).[12] A vehicle control group must be included.

  • Intensive Monitoring: Observe animals continuously for the first 4 hours post-dosing, then at 8, 12, and 24 hours.

  • Daily Monitoring: For the next 7-14 days, record body weight daily and perform a clinical assessment using a scoring system (see Table 4).[13]

  • MTD Definition: The MTD is defined as the highest dose at which:

    • No mortality occurs.

    • Mean body weight loss does not exceed 15-20% and begins to recover.

    • Clinical signs of toxicity are transient and moderate (e.g., a score of 2 or less).[13]

  • Escalation: If a dose is well-tolerated, the next cohort of animals receives the next highest dose. Stop escalation when significant toxicity is observed.

Table 4: Example Clinical Scoring System for MTD Studies

Score Appearance / Posture Behavior / Activity
0 Normal, well-groomed fur. Alert, active, curious.
1 Minor piloerection, slightly hunched. Slower movements, less active but responsive.
2 Moderate piloerection, hunched posture. Lethargic, moves only when prodded, lack of curiosity.

| 3 | Severe piloerection, pinched eyes, tucked belly. | Unresponsive, no movement, moribund. (Humane endpoint). |

Adapted from Ronco et al. (2021)[13]

G

Diagram 2: Experimental Workflow for a Maximum Tolerated Dose (MTD) Study.

Section 3: Route of Administration

The choice of administration route significantly impacts the rate and extent of drug absorption, ultimately affecting bioavailability and efficacy.[12] The optimal route depends on the experimental objective and the compound's properties.

The Causality Behind Route Selection:

  • Intravenous (IV): Bypasses absorption, providing 100% bioavailability. It's ideal for pharmacokinetic studies but is technically demanding and can be stressful for the animals.

  • Intraperitoneal (IP): The most common route for small molecules in mice.[11] It offers rapid absorption from the large peritoneal surface area and is relatively easy to perform.

  • Oral Gavage (PO): Mimics the clinical route of administration for many drugs. However, it introduces the complexities of gastrointestinal absorption and first-pass metabolism in the liver, which can significantly reduce bioavailability.

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV. This can be advantageous for maintaining steady drug levels over a longer period.

Table 3: Comparison of Administration Routes in Mice

Route Absorption Rate Max Volume (25g mouse) Technical Difficulty Key Advantage
IV (Tail Vein) Very Rapid ~0.2 mL High 100% Bioavailability
IP Rapid ~0.5 mL Low Ease of use, rapid absorption
PO (Gavage) Variable ~0.25 mL Moderate Clinically relevant route
SC Slow / Sustained ~0.5 mL Low Prolonged exposure

Data compiled from various institutional guidelines.[12]

Section 4: Pharmacokinetic (PK) and Efficacy Study Design

With a stable formulation and an MTD established, the next logical steps are to understand the compound's pharmacokinetic profile and design a chronic dosing regimen for efficacy studies.

Pharmacokinetic (PK) Considerations

A preliminary PK study provides critical data on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME).[14][15] Key parameters like half-life (T₁/₂), time to maximum concentration (Tₘₐₓ), and total exposure (AUC) are determined. This information is vital for selecting a rational dosing schedule. For example, a compound with a short half-life may require twice-daily dosing to maintain therapeutic concentrations. While no PK data exists for 4-Methoxy-3-nitroquinoline, studies on other quinolones in mice show that half-lives can vary significantly, underscoring the need for empirical determination.[16][17]

Protocol 4: Chronic Dosing for Efficacy Studies

Objective: To administer 4-Methoxy-3-nitroquinoline over a prolonged period (e.g., 2-4 weeks) to evaluate its therapeutic efficacy in a disease model (e.g., a tumor xenograft model).[2]

Methodology:

  • Dose Selection: Based on the MTD study, select 2-3 dose levels for the efficacy study. A common approach is to use the MTD, MTD/2, and MTD/4.

  • Model Induction: Induce the disease model in the mice (e.g., subcutaneous implantation of tumor cells).[2]

  • Treatment Initiation: Begin dosing when the model is established (e.g., tumors reach a palpable size of 100-150 mm³).[2]

  • Dosing Schedule: Administer the compound according to the schedule determined by PK data or, in its absence, a standard schedule (e.g., once daily, 5 days a week).

  • Consistent Monitoring: Throughout the study, monitor key endpoints:

    • Efficacy: Tumor volume (measured with calipers every 2-3 days).[2]

    • Toxicity: Body weight (at least 3 times per week). Any animal with >20% body weight loss should be euthanized.[9]

    • Clinical Signs: Daily observation for any signs of distress.

Section 5: Hypothetical Mechanism and Target Engagement

While the precise mechanism of action for 4-Methoxy-3-nitroquinoline is unconfirmed, related quinoline structures have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival in many cancers.[3][4] This provides a rational starting point for mechanistic investigations alongside efficacy studies.

G

Diagram 3: A Hypothetical Signaling Pathway for Quinoline Derivatives.

Conclusion

The successful in vivo evaluation of 4-Methoxy-3-nitroquinoline hinges on a systematic, data-driven approach. Due to its poor aqueous solubility, meticulous formulation development is the mandatory first step. This is followed by a carefully designed MTD study to establish a safe therapeutic window. Only with this foundational data can researchers confidently proceed to pharmacokinetic and efficacy studies, ensuring that the generated data is both reproducible and interpretable. This guide provides the strategic framework and detailed protocols necessary to navigate these critical preclinical stages.

References

  • Ichor Bio. (2025). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models.
  • EvitaChem. 4-Methoxy-3-nitroquinoline.
  • EvitaChem. 4-Methoxy-3-nitroisoquinoline.
  • Stanford Medicine. In vivo pharmacology.
  • Benchchem. (2025).
  • Geuens, T. et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. PMC.
  • University of Wisconsin-Milwaukee.
  • NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Hooke Laboratories.
  • PMC. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery.
  • Xu, Y. et al. (2014). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC.
  • Reaction Biology. Maximum Tolerable Dose Study Services.
  • Ronco, T. et al. (2021). Multiple toxicity dose in mice. Bio-protocol.
  • Zhao, L. et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Okazaki, O. et al. (1986).
  • Zhao, L. et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Tekwani, B. L. et al. (2018). Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice. SciSpace.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 4-Methoxy-3-nitroquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of 4-methoxy-3-nitroquinoline. This compound is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of 4-methoxy-3-nitroquinoline. This compound is a highly valuable, hydrolytically stable intermediate used extensively in the synthesis of Toll-Like Receptor 7 (TLR7) agonists, such as imiquimod, and other kinase inhibitors (1)[1].

The conventional synthetic route relies on the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitroquinoline using sodium methoxide (2)[2]. However, the C4 position is hyper-activated by the adjacent nitro group, making the chloride precursor exceedingly unstable and highly susceptible to hydrolysis (3)[3]. This guide deconstructs the mechanistic pitfalls of this reaction and provides a self-validating protocol to maximize your yield.

Visualizing the Reaction Landscape

SNAr_Workflow A 4-Hydroxy-3-nitroquinoline (Stable Precursor) B 4-Chloro-3-nitroquinoline (Hyper-Electrophilic Intermediate) A->B POCl3, Reflux (Chlorination) C 4-Methoxy-3-nitroquinoline (High-Yield Target) B->C NaOMe (1.1 eq) Anhydrous MeOH, 0°C -> RT D 4-Hydroxy-3-nitroquinoline (Hydrolysis Dead-End) B->D Trace H2O (Moisture Contamination) E Meisenheimer Complex (Degradation Pathway) B->E Excess Base / High Heat (>65°C)

Mechanistic workflow for 4-methoxy-3-nitroquinoline synthesis and competing degradation.

Troubleshooting FAQs: The "Why" Behind the Yield Loss

Q1: My isolated yield is consistently below 50%, and NMR shows a broad peak at 11-12 ppm. What went wrong? A: You are observing massive hydrolysis back to 4-hydroxy-3-nitroquinoline (the quinolone tautomer, indicated by the N-H/O-H proton at 11-12 ppm). Because the C3-nitro group strongly withdraws electron density via resonance and inductive effects, the C4-chloride becomes an exceptionally good leaving group. If your methanol or sodium methoxide contains trace water, hydroxide (or water) outcompetes methoxide as a nucleophile, leading to rapid hydrolysis (3)[3]. Actionable Fix: You must use strictly anhydrous methanol and freshly titrated sodium methoxide. Do not expose the 4-chloro-3-nitroquinoline intermediate to ambient humidity during transfer.

Q2: The literature sometimes heats this reaction to 65°C. When I do this, the mixture turns black and yields a complex tar. Why? A: While some historical protocols reflux the reaction at 65°C to force completion—often plateauing around a 65% yield (2)[2]—excess heat in the presence of strong alkoxides triggers the formation and subsequent decomposition of Meisenheimer complexes. This irreversibly degrades the nitroaromatic ring. Actionable Fix: The SNAr of this specific hyper-electrophile does not require high heat. Perform the addition at 0°C to control the initial exotherm, then allow it to warm gently to room temperature (20-25°C).

Q3: Can I synthesize 4-chloro-3-nitroquinoline in bulk and store it for future methoxylation? A: Absolutely not. 4-chloro-3-nitroquinoline is exceedingly unstable and will undergo autocatalytic hydrolysis during storage on the benchtop (3)[3]. It is highly recommended to immediately convert the freshly prepared chloride into 4-methoxy-3-nitroquinoline. The methyl ether is a far more stable alternative that can be stored long-term and still easily undergoes subsequent displacement with amines under mild conditions (3)[3].

Quantitative Yield Optimization Data

To illustrate the impact of reaction parameters on product recovery, review the comparative data below:

Reaction ConditionNucleophile / SolventTemperatureExpected YieldPrimary Impurity Profile
Optimized Protocol NaOMe (1.1 eq) / Anhydrous MeOH0°C → 25°C>90% <2% (Hydrolysis)
Standard Heating NaOMe (Excess) / Anhydrous MeOH65°C (Reflux)65% ~15% (Thermal degradation)
Moisture Contamination NaOMe (1.1 eq) / Technical MeOH25°C<40% >50% (4-Hydroxy byproduct)
Alternative Base KOH / Methanol25°C~30% Mixed (Hydrolysis + Tar)
Self-Validating Experimental Protocol

Prerequisites: Ensure all glassware is oven-dried. Use strictly anhydrous methanol (stored over 3Å molecular sieves).

Step 1: Preparation of the Electrophile (Telescoping Recommended)
  • Suspend 4-hydroxy-3-nitroquinoline in neat POCl₃ (approx. 4-5 equivalents).

  • Heat to reflux (approx. 105°C) for 1 hour until a clear solution forms (1)[1].

  • Crucial Step: Cool to 0°C and carefully quench by pouring dropwise over crushed ice. Extract immediately with ethyl acetate to prevent prolonged aqueous exposure (1)[1].

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and proceed immediately to Step 2. Do not store this intermediate (3)[3].

Step 2: Optimized Methoxylation (SNAr)
  • Dissolve the freshly prepared 4-chloro-3-nitroquinoline (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Cool the reaction flask to 0°C using an ice bath.

  • Dropwise, add a solution of sodium methoxide in methanol (1.1 eq). Causality note: Dropwise addition prevents localized exotherms that drive Meisenheimer degradation.

  • Remove the ice bath and stir at room temperature (20-25°C) for 1 to 2 hours.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane). The highly UV-active chloro-starting material should be completely consumed.

  • Workup: Quench the reaction by adding cold distilled water. The 4-methoxy-3-nitroquinoline will precipitate as a yellow/beige powder.

  • Filter the precipitate, wash with cold water to remove residual salts, and dry under a stream of air or in a vacuum oven to yield the stable product (3)[3].

References
  • Source: acs.
  • Source: chemrxiv.
  • Source: nih.

Sources

Optimization

Optimizing HPLC mobile phase for 4-Methoxy-3-nitroquinoline analysis

Welcome to the Technical Support Center for the chromatographic analysis of quinoline derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of quinoline derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) methods specifically for 4-Methoxy-3-nitroquinoline .

This compound presents unique chromatographic challenges: the quinoline nitrogen is basic, while the C3-nitro group is strongly electron-withdrawing and the C4-methoxy group is electron-donating. These competing electronic effects alter the molecule's pKa and polarity, often leading to unpredictable retention shifts and severe peak tailing if the mobile phase is not rigorously optimized.

Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols to ensure your method is robust and reproducible.

Diagnostic Workflow: Resolving Peak Shape & Retention Issues

HPLC_Workflow Start Analyze 4-Methoxy-3-nitroquinoline CheckTf Is Tailing Factor (Tf) > 1.2? Start->CheckTf CheckpH Is Mobile Phase pH < 3.0? CheckTf->CheckpH Yes (Tailing) CheckK Is Retention Factor (k') 2 - 10? CheckTf->CheckK No (Symmetrical) AdjustpH Adjust pH to 2.5 (Suppress Silanol Ionization) CheckpH->AdjustpH No CheckPhysical Check for Column Void or Frit Blockage CheckpH->CheckPhysical Yes AdjustpH->CheckTf AdjustOrg Adjust % Organic Modifier (MeOH or ACN) CheckK->AdjustOrg No Optimal Method Optimized CheckK->Optimal Yes AdjustOrg->CheckK

Diagnostic workflow for resolving peak tailing and retention issues in RP-HPLC.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 4-Methoxy-3-nitroquinoline exhibit severe peak tailing, and how do I fix it? A: Peak tailing in basic aromatic compounds is primarily caused by secondary interactions. While the electron-withdrawing nitro group lowers the pKa of the quinoline nitrogen, the molecule can still interact with unreacted, acidic residual silanol groups (Si-OH) on the silica-based stationary phase . This creates a mixed-mode retention mechanism (hydrophobic + cation-exchange), causing molecules to elute at different rates. Causality & Fix: To resolve this, you must control the ionization state. Adjust the mobile phase pH to 2.5–3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At this pH, the silanol groups (pKa ~3.5–4.5) are fully protonated and neutralized, eliminating their ability to act as ion-exchange sites and restoring a symmetrical peak shape.

Q2: How do I choose between Methanol (MeOH) and Acetonitrile (ACN) as the organic modifier? A: The choice dictates the selectivity of your separation. Acetonitrile is an aprotic solvent that engages in dipole-dipole interactions, generally providing lower system backpressure and sharper peaks for quinoline derivatives. Methanol is protic and acidic, which can alter the elution order if you are trying to separate 4-Methoxy-3-nitroquinoline from closely related structural isomers or synthetic impurities. Increasing the organic modifier by 10% will typically decrease the retention factor ( k′ ) by 2- to 3-fold .

Q3: What buffer system should I use if I plan to transfer this method to LC-MS? A: If you are utilizing Mass Spectrometry, you must avoid non-volatile buffers like phosphate, which will precipitate and permanently foul the MS source. Instead, use volatile buffers such as Ammonium Formate (pH ~3.0) or Ammonium Acetate (pH ~4.5) . A concentration of 10 mM is optimal; it provides sufficient ionic strength to mask residual silanols without causing ion suppression in the MS detector.

Q4: How can I definitively prove whether my peak tailing is caused by chemical interactions or a physical column defect? A: You can implement a self-validating diagnostic test by injecting a neutral marker compound (e.g., Uracil or Toluene) alongside your sample. Neutral compounds cannot participate in acid-base secondary interactions. If the neutral marker elutes with a perfectly symmetrical peak ( Tf​≈1.0 ) while your 4-Methoxy-3-nitroquinoline peak tails, the root cause is entirely chemical (e.g., unsuppressed silanols). Conversely, if both the neutral marker and your analyte exhibit identical tailing profiles, you have a physical system void or a degraded column inlet frit .

Quantitative Optimization Parameters

To achieve a robust separation, target the parameters outlined in the table below. Maintaining these variables ensures that your method remains within the optimal chromatographic window.

ParameterRecommended Range / ValueMechanistic PurposeExpected Outcome
Mobile Phase pH 2.5 – 3.0Suppresses silanol ionization (Si-O⁻ Si-OH)Tailing Factor ( Tf​ ) 1.2
Organic Modifier 40% – 60% ACN or MeOHModulates hydrophobic interactionsRetention Factor ( k′ ) 2 – 10
Buffer / Additive 0.1% Formic Acid or 10mM NH₄FAControls ionization state; LC-MS compatibleStable retention times; sharp peaks
Column Temperature 30°C – 40°CEnhances mass transfer kineticsReduced band broadening
Injection Volume 1 µL – 5 µLPrevents stationary phase mass overloadSymmetrical peak fronting

Experimental Protocol: Mobile Phase Preparation & System Equilibration

This protocol is designed as a self-validating system. By following these steps, you ensure baseline stability and verify system suitability prior to analyzing critical samples.

Step 1: Preparation of the Aqueous Phase (Mobile Phase A)

  • Measure exactly 1000 mL of LC-MS grade water using a volumetric cylinder.

  • Add 1.0 mL of LC-MS grade Formic Acid to achieve a 0.1% (v/v) concentration.

  • Mix thoroughly using a magnetic stirrer for 5 minutes.

  • Sonicate the solution for 10 minutes to degas and remove dissolved oxygen, which can cause baseline drift at low UV wavelengths.

Step 2: Preparation of the Organic Phase (Mobile Phase B)

  • Measure exactly 1000 mL of LC-MS grade Acetonitrile.

  • Add 1.0 mL of LC-MS grade Formic Acid.

  • Mix and sonicate for 10 minutes.

Step 3: System Purging & Column Equilibration

  • With the analytical column disconnected, purge the HPLC pump lines with the fresh mobile phases at a flow rate of 5.0 mL/min for 5 minutes to flush out old solvents.

  • Connect a reversed-phase C18 column (e.g., end-capped, 4.6 x 150 mm, 5 µm).

  • Set the column oven temperature to 35°C and the flow rate to 1.0 mL/min.

  • Pump the initial gradient composition (e.g., 80% A / 20% B) through the column for a minimum of 15 column volumes (approximately 25 minutes).

Step 4: Self-Validation & System Suitability Test (SST)

  • Monitor the UV detector baseline at 254 nm. The system is mechanically equilibrated when baseline drift is <1 mAU/hr and pump pressure fluctuations are <1% .

  • Inject a 10 µg/mL standard solution of 4-Methoxy-3-nitroquinoline in triplicate.

  • Validation Check: Proceed with sample analysis only if the Relative Standard Deviation (RSD) of the retention time is <1.0% and the Tailing Factor ( Tf​ ) is ≤1.2 . If these criteria fail, refer back to the diagnostic workflow.

References

  • Stoll, D., & Dolan, J. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." LCGC International. [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex. [Link]

  • Axion Labs. "HPLC Peak Tailing - Troubleshooting peak tailing in HPLC." Axion Analytical Labs.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 4-Methoxy-3-nitroquinoline Reduction

Welcome to the Technical Support Hub for the reduction of 4-methoxy-3-nitroquinoline to 3-amino-4-methoxyquinoline. This transformation is a critical foundational step in the synthesis of quinoline-based antimalarials, k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub for the reduction of 4-methoxy-3-nitroquinoline to 3-amino-4-methoxyquinoline. This transformation is a critical foundational step in the synthesis of quinoline-based antimalarials, kinase inhibitors, and fluorescent probes[1]. However, achieving high chemoselectivity is frequently complicated by intermediate stalling, dimerization, and over-reduction.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we explore the mechanistic causality behind side-product formation and provide self-validating protocols to ensure reproducible, high-yield syntheses.

Mechanistic Causality: The Origin of Side Products

To troubleshoot a failed reduction, you must first understand the reaction's electronic and kinetic pathway. The reduction of aromatic nitro compounds universally follows the Haber Mechanism , a stepwise transfer of six electrons and six protons[2].

Side products arise when this pathway is interrupted or diverted:

  • Incomplete Reduction (Hydroxylamine Accumulation): The reaction proceeds via nitroso (–NO) and hydroxylamine (–NHOH) intermediates. The final cleavage of the N–O bond in the hydroxylamine to form the target amine is the rate-limiting step[3]. If the catalyst is poisoned or the hydrogen transfer is inefficient, the reaction stalls here.

  • Dimerization (Azo/Azoxy Formation): If the reaction stalls, the highly electrophilic nitroso intermediate can condense with the nucleophilic hydroxylamine intermediate to form an azoxy dimer[3]. This condensation is base-catalyzed. The azoxy species can further reduce to azo and hydrazo dimers, which manifest as stubborn, highly colored (dark red/orange) oily impurities[4][5].

  • Over-Reduction: The quinoline ring itself is susceptible to hydrogenation. Under harsh conditions (e.g., high-pressure H2​ with Pd/C), the nitrogen-containing ring can be reduced, yielding 1,2,3,4-tetrahydroquinoline derivatives[4].

HaberMechanism Nitro 4-Methoxy-3-nitroquinoline (Starting Material) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy Dimer Nitroso->Azoxy Condensation (Base/Stalling) Amine 3-Amino-4-methoxyquinoline (Target Product) Hydroxylamine->Amine +2e⁻, +2H⁺ (Rate-Limiting) Hydroxylamine->Azoxy OverReduced 1,2,3,4-Tetrahydroquinoline (Over-reduction) Amine->OverReduced Harsh H2/Pd-C Azo Azo / Hydrazo Dimers (Dark Oils) Azoxy->Azo Reduction

Mechanistic pathway of nitro reduction showing target amine formation and side-product branching.

Reagent Selection & Quantitative Data

Selecting the correct reducing agent dictates the impurity profile of your crude mixture. Below is a quantitative summary of standard reducing agents applied to nitroquinolines, mapped against their primary risks[4].

Reducing AgentTypical YieldPrimary Side Product RiskWorkup ComplexityRecommended Application
H2​
  • 10% Pd/C
85–95%Over-reduction of quinoline ringLow (Simple filtration)Cleanest method; requires strict monitoring to prevent over-reduction.
Fe powder + AcOH 80–90%Unreacted hydroxylamineModerate (Iron oxide salts)Best for avoiding dimers and over-reduction; highly chemoselective.
SnCl2​
  • EtOH/HCl
  • 70–85%Tin salt emulsions during extractionHigh (Requires basic workup)Classic method, but scaling is severely limited by emulsion formation.
    Na2​S2​O4​ 60–80%Azo/Azoxy dimersLow (Aqueous wash)Mild, but prone to stalling at the hydroxylamine stage, leading to dimers.

    Self-Validating Experimental Protocols

    To guarantee trustworthiness, a protocol must contain internal checks. The following methodologies have been optimized specifically to bypass the side reactions detailed above.

    Protocol A: Catalytic Hydrogenation (Optimized to Prevent Over-Reduction)

    Use this protocol when high purity is required and you can actively monitor the reaction.

    • Preparation: Dissolve 4-methoxy-3-nitroquinoline (1.0 eq) in anhydrous ethyl acetate (0.1 M concentration). Causality: Ethyl acetate is preferred over methanol to slightly dampen catalyst hyperactivity, reducing the risk of ring hydrogenation.

    • Catalyst Addition: Carefully add 10% Pd/C (5 mol%). Self-Validation Check: Always purge the flask with Argon/Nitrogen before and after adding the dry catalyst to prevent the ignition of solvent vapors.

    • Hydrogenation: Evacuate the flask and backfill with H2​ gas using a balloon (1 atm). Causality: Strictly maintaining 1 atm of pressure prevents the over-reduction of the quinoline core.

    • Monitoring: Stir vigorously at room temperature. Self-Validation Check: Monitor strictly by TLC or LC-MS every 30 minutes. The reaction must be stopped immediately upon the consumption of the hydroxylamine intermediate (typically 2–4 hours)[6].

    • Workup: Purge the system with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C, washing the filter cake with ethyl acetate. Concentrate under reduced pressure to yield the crude amine.

    Protocol B: Modified Béchamp Reduction (Optimized to Prevent Dimerization)

    Use this protocol if your substrate is prone to dimerization or if you lack hydrogenation equipment.

    • Preparation: Suspend 4-methoxy-3-nitroquinoline (1.0 eq) and Iron powder (5.0 eq, ~325 mesh) in a mixture of Ethanol/Water (4:1 v/v).

    • Activation: Add glacial acetic acid (2.0 eq) dropwise. Causality: Using AcOH instead of concentrated HCl prevents the acid-catalyzed cleavage of the 4-methoxy group and maintains a mildly acidic pH, which completely suppresses the base-catalyzed condensation pathway that forms azo dimers[4].

    • Reaction: Heat the mixture to 70°C for 2–4 hours. Self-Validation Check: The reaction mixture will transition into a thick, dark brown suspension of iron oxides. Complete consumption of the starting material must be verified by TLC.

    • Workup: Cool to room temperature and filter through Celite to remove iron salts. Neutralize the filtrate with saturated NaHCO3​ , extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate.

    Troubleshooting FAQs

    TroubleshootingTree Start Analyze Crude Product (LC-MS / NMR / Visual) Issue1 Mass = Target + 16 Da (Hydroxylamine) Start->Issue1 Issue2 Dark Red/Orange Oil (Azo/Azoxy Dimers) Start->Issue2 Issue3 Loss of Aromaticity (Over-reduction) Start->Issue3 Sol1 Increase H2 agitation or add fresh reductant Issue1->Sol1 Sol2 Maintain acidic pH; Avoid basic conditions Issue2->Sol2 Sol3 Lower H2 pressure (1 atm) or switch to Fe/AcOH Issue3->Sol3

    Diagnostic workflow for identifying and resolving side products during nitroquinoline reduction.

    Q: My reaction stalled, and LC-MS shows a major peak with a mass of [M+16] relative to the target amine. What is this? A: This is the hydroxylamine intermediate. Because the final N–O bond cleavage is the rate-limiting step of the Haber mechanism, it frequently accumulates[3]. Solution: If using catalytic hydrogenation, ensure vigorous stirring to maximize H2​ mass transfer into the solvent. If using chemical reductants (like Iron or SnCl2​ ), the active metal surface may be passivated; add a fresh equivalent of the reducing agent and increase the temperature slightly.

    Q: The crude product is a dark red/orange oil instead of a solid. How do I fix this? A: Dark, highly colored oils typically indicate the presence of azo or azoxy dimers[4]. These form via the condensation of nitroso and hydroxylamine intermediates—a process that is highly accelerated by basic conditions or slow reduction rates[5]. Solution: Ensure the reaction medium remains strictly neutral or mildly acidic. If you are using a basic reductant like Sodium Dithionite ( Na2​S2​O4​ ), switch to the Fe/AcOH protocol (Protocol B) to suppress the condensation pathway.

    Q: My NMR shows that the methoxy group is intact, but the aromatic signals of the quinoline ring have disappeared or shifted upfield. What happened? A: You have over-reduced the quinoline ring, likely generating a 1,2,3,4-tetrahydroquinoline derivative[4]. The pyridine-half of the quinoline core is electron-deficient and susceptible to hydrogenation. Solution: Lower the hydrogen pressure to exactly 1 atm (use a balloon, not a Parr shaker), reduce the reaction time, or switch from Pd/C to a milder chemical reductant like Iron/Acetic acid.

    Q: I used the SnCl2​ method, but I have a massive, unfilterable emulsion during the extraction. How do I break it? A: Tin salts ( SnO2​ ) form gelatinous emulsions during aqueous workups. Solution: Basify the aqueous layer to pH > 12 using 2M NaOH. This converts the insoluble tin oxides into soluble stannate complexes ( [Sn(OH)6​]2− ), allowing for clean phase separation[4]. Alternatively, avoid this entirely by adopting the Pd/C or Fe/AcOH methodologies.

    References
    • Haber, F. "Method of reducing aromatic nitro compounds." Google Patents (WO2020131574A1). [3]

    • National Institutes of Health (NIH). "Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines." PMC.[Link][1]

    • Grokipedia. "Reduction of nitro compounds." Grokipedia. [Link][2]

    • National Institutes of Health (NIH). "Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol." PMC.[Link][5]

    Sources

    Optimization

    Technical Support Center: Purification &amp; Recrystallization of 4-Methoxy-3-nitroquinoline

    Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with quinoline derivatives.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with quinoline derivatives. 4-Methoxy-3-nitroquinoline is a highly valuable intermediate in medicinal chemistry, but its unique electronic properties can complicate isolation. This document provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity recovery.

    Physicochemical Profiling & Mechanistic Causality

    To successfully purify crude 4-Methoxy-3-nitroquinoline, one must understand the causality behind its chemical behavior. The molecule features a quinoline core with an electron-donating methoxy group at C4 and a strongly electron-withdrawing nitro group at C3.

    The Causality of Instability: The nitro group at C3 acts as a potent activating group, withdrawing electron density from the aromatic ring [2]. This makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Consequently, if the crude mixture is exposed to harsh aqueous basic conditions during workup, the methoxy group can act as a leaving group, undergoing hydrolysis to form a 4-hydroxy-3-nitroquinoline impurity [3]. Understanding this electronic activation is critical when selecting solvents and controlling pH during purification.

    Table 1: Solubility Profile & Solvent Implications
    SolventSolubility LevelCausality & Process Implication
    Dimethyl Sulfoxide (DMSO) High (~25.0 mg/mL)Ideal for NMR sample preparation. Unsuitable for recrystallization due to its high boiling point and difficulty of removal.
    Ethanol (EtOH) Moderate (~2.3 mg/mL at 25°C)Excellent primary solvent. Exhibits a steep temperature-dependent solubility curve, allowing complete dissolution at reflux and high recovery upon cooling[2].
    Methanol (MeOH) ModerateViable alternative to EtOH. Prevents transetherification risks, though recovery yields may be slightly lower than in EtOH/H₂O systems [1].
    Water (H₂O) Poor (<0.1 mg/mL)Acts as the perfect anti-solvent. Rapidly decreases the dielectric constant of the mixture to drive supersaturation and crystal nucleation.

    Chemical Degradation & Impurity Pathways

    Understanding how impurities form is the first step in eliminating them. The diagram below illustrates the synthetic pathway and the primary degradation route that complicates purification.

    Pathway N1 4-Chloro-3-nitroquinoline (Precursor) N2 4-Methoxy-3-nitroquinoline (Target Product) N1->N2 NaOMe / MeOH (SNAr) N3 4-Hydroxy-3-nitroquinoline (Hydrolysis Impurity) N1->N3 H2O / OH- N2->N3 Aqueous Workup (High pH / Heat)

    SNAr synthesis pathway and common hydrolysis degradation routes.

    Self-Validating Recrystallization Protocol

    This protocol utilizes an Ethanol/Water (EtOH/H₂O) solvent system to maximize crystalline yield while purging lipophilic starting materials and polar hydrolysis products [2]. The workflow is designed as a self-validating system—each critical step includes an analytical check to guarantee success before proceeding.

    Step-by-Step Methodology

    Step 1: Primary Dissolution

    • Action: Suspend 1.0 g of crude 4-Methoxy-3-nitroquinoline in 15 mL of absolute ethanol in a round-bottom flask. Heat to 70°C under gentle reflux until the solid dissolves.

    • Validation Check: The solution must become entirely transparent. Persistent cloudiness indicates insoluble inorganic salts or polymeric byproducts.

    Step 2: Hot Filtration

    • Action: If cloudiness persists, perform a rapid gravity filtration through a pre-warmed fluted filter paper to remove insolubles.

    • Causality: Pre-warming the funnel prevents premature crystallization in the filter stem, which would drastically reduce your yield.

    Step 3: Controlled Cooling

    • Action: Remove the flask from the heat source and allow it to cool ambiently to 25°C at a rate of approximately 1-2°C per minute.

    • Validation Check: Inspect for premature precipitation. If the compound crashes out rapidly as an amorphous powder rather than forming distinct crystals, reheat to 70°C and add 2 mL of additional ethanol.

    Step 4: Anti-Solvent Addition & Nucleation

    • Action: Once at 25°C, add deionized water dropwise (approx. 5-10 mL total) while stirring vigorously until the solution becomes faintly turbid (the cloud point). Stop adding water and allow the mixture to sit undisturbed for 30 minutes to induce nucleation.

    • Validation Check (TLC): Extract a 10 µL aliquot of the clear mother liquor. Run a TLC (Hexane/EtOAc 6:4). A faint or absent product spot confirms that supersaturation has been broken and maximum crystalline yield has been achieved.

    Step 5: Isolation & Drying

    • Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold 30% EtOH/H₂O to purge residual mother liquor. Dry in a vacuum oven at 40°C for 12 hours.

    • Validation Check (HPLC): Analyze the dried crystals via Reverse-Phase HPLC (C18 column, MeCN/H₂O with 0.1% TFA). Purity should exceed 98% [2].

    Workflow A Crude 4-Methoxy- 3-nitroquinoline B Dissolution in Hot Ethanol (70°C) A->B Add Solvent C Hot Filtration (Remove Insolubles) B->C Gravity Filter D Controlled Cooling (to 25°C) C->D 1-2°C/min E Anti-Solvent Addition (Dropwise H2O) D->E Stirring F Nucleation & Crystallization E->F Supersaturation G Vacuum Filtration & Cold Wash F->G Isolate H Pure Crystals (>98% Purity) G->H Dry in vacuo

    Step-by-step recrystallization workflow for crude 4-Methoxy-3-nitroquinoline.

    Troubleshooting & FAQs

    Q1: My product is "oiling out" instead of crystallizing. What causes this and how do I fix it?

    Cause: Oiling out (liquid-liquid phase separation) occurs when the melting point of the compound in the specific solvent mixture drops below the temperature at which supersaturation is reached. Because 4-Methoxy-3-nitroquinoline possesses moderate lipophilicity, adding the aqueous anti-solvent too rapidly drastically shifts the polarity, forcing the compound out as an oil rather than a structured crystal lattice. Resolution: Re-dissolve the oil by heating the mixture and adding a small volume of pure ethanol. Allow the solution to cool completely to room temperature before adding the water dropwise with vigorous stirring. Seeding the solution with a previously purified crystal can bypass the oiling-out phase by providing an immediate nucleation site.

    Q2: HPLC analysis shows a significant early-eluting impurity peak. What is it?

    Cause: This is almost certainly 4-hydroxy-3-nitroquinoline. The highly electrophilic nature of the C4 position (activated by the C3 nitro group) makes the methoxy group susceptible to hydrolysis [2]. Resolution: This degradation typically occurs during the aqueous workup of the crude synthesis. Ensure that any aqueous extractions are kept strictly neutral (pH 7) and avoid prolonged heating in the presence of water [3]. To remove this impurity from your current batch, a quick silica gel plug (eluting with Hexane/EtOAc) prior to recrystallization is highly effective, as the hydroxylated byproduct is significantly more polar and will be retained on the silica [1].

    Q3: How should I store the purified compound to prevent degradation?

    Cause: Similar to other activated heteroaryl ethers, 4-Methoxy-3-nitroquinoline can undergo slow hydrolysis back to the hydroxyquinoline derivative if exposed to atmospheric moisture over long periods [3]. Resolution: Store the purified, vacuum-dried crystals in an amber glass vial (to prevent potential UV-mediated degradation of the nitro group) inside a desiccator. For long-term archival storage, flush the vial with an inert argon atmosphere and store at 4°C.

    References

    • Title: Buy 4-Methoxy-3-nitroquinoline (EVT-12033788)
    • Title: 7-(Benzyloxy)
    • Title: 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL

    Reference Data & Comparative Studies

    Validation

    Comparing 4-Methoxy-3-nitroquinoline vs 4-hydroxy-3-nitroquinoline reactivity

    An in-depth understanding of heterocyclic reactivity is a cornerstone of modern drug discovery, particularly when synthesizing 3,4-diaminoquinoline scaffolds used in kinase inhibitors (e.g., Dactolisib) and Toll-like rec...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth understanding of heterocyclic reactivity is a cornerstone of modern drug discovery, particularly when synthesizing 3,4-diaminoquinoline scaffolds used in kinase inhibitors (e.g., Dactolisib) and Toll-like receptor (TLR) agonists. When designing a synthetic route toward these APIs, chemists frequently must choose between 4-Methoxy-3-nitroquinoline and 4-Hydroxy-3-nitroquinoline as electrophilic precursors for Nucleophilic Aromatic Substitution ( SN​Ar ).

    While they appear structurally similar, their reactivity profiles are fundamentally different due to prototropic tautomerism and leaving-group dynamics. This guide provides an objective, data-backed comparison to help development professionals select the optimal precursor, complete with mechanistic rationale and validated experimental protocols.

    Mechanistic Causality: Why Methoxy Outperforms Hydroxy in Direct SN​Ar

    The core difference in reactivity between these two scaffolds lies in their thermodynamic ground states.

    4-Methoxy-3-nitroquinoline (4-OMe-3-NQ): The Locked Aromatic In 4-OMe-3-NQ, the methyl group "locks" the molecule into its fully aromatic quinoline form. The C4 position is rendered exceptionally electrophilic by the synergistic electron-withdrawing effects (-I and -R) of the adjacent C3-nitro group and the heterocyclic nitrogen [1]. When a nucleophile (such as a primary amine) attacks, the resulting negative charge is highly delocalized into the nitro group, forming a stable Meisenheimer complex. The methoxy group then acts as an excellent leaving group, restoring aromaticity and driving the reaction forward [2].

    4-Hydroxy-3-nitroquinoline (4-OH-3-NQ): The Thermodynamic Sink Conversely, 4-OH-3-NQ exists in a prototropic equilibrium with its keto tautomer, 3-nitroquinolin-4(1H)-one . In polar solvents, the equilibrium heavily favors the highly stable quinolone (keto) form [3]. This tautomerization fundamentally changes the electronic landscape: the C4 carbon is no longer part of a highly electrophilic aromatic system, but rather behaves as a stable, vinylogous amide carbonyl. Consequently, direct SN​Ar on 4-OH-3-NQ is notoriously sluggish. To achieve substitution, the hydroxyl group must first be converted into a superior leaving group (typically a chloride via POCl3​ activation) to force the molecule back into the reactive quinoline tautomer [4].

    G cluster_0 4-Methoxy-3-nitroquinoline cluster_1 4-Hydroxy-3-nitroquinoline A 4-OMe-3-NQ (Locked Aromatic) B Direct SNAr (Mild Conditions) A->B C 4-Amino-3-nitroquinoline (High Yield) B->C D 4-OH-3-NQ (Tautomeric Eq.) E 3-nitroquinolin-4(1H)-one (Thermodynamic Sink) D->E Tautomerism F POCl3 Activation (Harsh Conditions) D->F G 4-Chloro-3-nitroquinoline F->G H SNAr with Amine G->H I 4-Amino-3-nitroquinoline (Variable Yield) H->I

    Workflow comparing direct SNAr of 4-OMe-3-NQ vs. the required activation pathway for 4-OH-3-NQ.

    Quantitative Data Comparison

    The following table summarizes the practical differences when utilizing these two compounds to synthesize a standard 4-alkylamino-3-nitroquinoline derivative.

    Parameter4-Methoxy-3-nitroquinoline4-Hydroxy-3-nitroquinoline
    Tautomerism None (Locked Aromatic)High (Favors 4-quinolone form)
    Leaving Group −OCH3​ (Good) −OH (Poor, requires activation)
    Required Steps 1 (Direct SN​Ar )2 (Chlorination SN​Ar )
    Typical Reagents Amine, DMSO, Et3​N / DBU POCl3​ , Amine, DMF, K2​CO3​
    Reaction Temp 20°C – 50°C90°C – 110°C (Activation step)
    Overall Yield 85% – 97%60% – 80% (Over two steps)
    Byproducts MethanolPhosphoric acid, HCl, residual Pd/metals (if coupled)

    Experimental Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LCMS are integrated to confirm mechanistic progression.

    Protocol A: Direct SN​Ar of 4-Methoxy-3-nitroquinoline [2]

    This single-step protocol leverages the excellent leaving group ability of the methoxy substituent.

    • Preparation: In an oven-dried round-bottom flask, dissolve 4-methoxy-3-nitroquinoline (1.0 equiv, e.g., 0.60 mmol) in anhydrous DMSO (0.2 M concentration).

    • Nucleophile Addition: Add the target amine nucleophile (e.g., isobutylamine, 1.5 equiv) dropwise at room temperature.

    • Base Addition: Add an organic base such as Triethylamine ( Et3​N ) or DBU (1.5 equiv) to neutralize the generated methanol/protons and drive the equilibrium.

    • Reaction Monitoring: Stir the yellow solution at room temperature for 10–30 minutes. Self-Validation Check: Monitor via LCMS. The disappearance of the starting material mass ( [M+H]+ 205) and the appearance of the product mass confirms the formation of the Meisenheimer complex and subsequent elimination.

    • Workup: Dilute the mixture with distilled water (approx. 3x the reaction volume). A yellow precipitate will form immediately.

    • Isolation: Stir the slurry for 1 hour to ensure complete precipitation. Filter the solid, wash thoroughly with cold water to remove residual DMSO and base, and dry under a stream of air. Expected yield: >90%.

    Mechanism N1 4-OMe-3-NQ + Amine N2 Meisenheimer Complex (- Charge on NO2) N1->N2 Addition (Rate Limiting) N3 Product + MeOH (Aromaticity Restored) N2->N3 Elimination (Fast)

    Addition-elimination SNAr mechanism via a stabilized Meisenheimer complex at the C4 position.

    Protocol B: Two-Step Activation & SN​Ar of 4-Hydroxy-3-nitroquinoline [4]

    Because the 4-quinolone tautomer resists direct substitution, the oxygen must be converted to a chloride.

    Step 1: Chlorination (Activation)

    • Preparation: Suspend 4-hydroxy-3-nitroquinoline (1.0 equiv) in neat Phosphorus oxychloride ( POCl3​ , 5.0 equiv). Caution: POCl3​ is highly corrosive and moisture-sensitive.

    • Heating: Heat the suspension to 90°C–100°C for 2–4 hours. The suspension will gradually turn into a dark, homogeneous solution as the 4-chloro-3-nitroquinoline forms.

    • Quenching: Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice to hydrolyze excess POCl3​ .

    • Isolation: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organics with saturated NaHCO3​ until the pH is neutral, dry over Na2​SO4​ , and concentrate. Self-Validation Check: The intermediate 4-chloro-3-nitroquinoline is unstable and prone to hydrolysis back to the starting material; it should be used immediately in the next step.

    Step 2: Substitution

    • Reaction: Dissolve the crude 4-chloro-3-nitroquinoline in anhydrous Acetonitrile or DMF. Add the amine nucleophile (1.2 equiv) and K2​CO3​ (2.0 equiv).

    • Heating: Stir at 60°C for 12–18 hours.

    • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash with brine, dry, and concentrate. Purify via silica gel chromatography if necessary. Expected yield: 60-80% (over two steps).

    Conclusion

    For drug development professionals optimizing synthetic routes, 4-Methoxy-3-nitroquinoline is vastly superior for direct SN​Ar applications. Its locked aromatic structure eliminates the thermodynamic sink of tautomerism, allowing for single-step, high-yield aminations under mild conditions. While 4-Hydroxy-3-nitroquinoline is often cheaper and more readily available in bulk, the required harsh POCl3​ activation step introduces safety hazards, unstable intermediates, and lower overall throughput, making it less ideal for rapid analog generation or late-stage functionalization.

    Comparative

    Benchmarking catalytic hydrogenation yields for 4-Methoxy-3-nitroquinoline

    As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of selectively reducing nitroaromatics without compromising the structural integrity of complex heterocyclic scaffolds. The syn...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of selectively reducing nitroaromatics without compromising the structural integrity of complex heterocyclic scaffolds. The synthesis of 4-Methoxyquinolin-3-amine from 4-Methoxy-3-nitroquinoline is a classic example of this challenge. The objective is straightforward: reduce the nitro group (-NO₂) to an amine (-NH₂) with quantitative yield. However, the mechanistic reality is fraught with chemoselectivity pitfalls, including the over-reduction of the quinoline ring and the potential hydrogenolysis of the methoxy group.

    This guide provides an objective, data-driven benchmark of heterogeneous catalytic systems for this transformation, detailing the causality behind catalyst selection and providing a self-validating protocol for laboratory-scale execution.

    Mechanistic Challenges in Nitroquinoline Reduction

    The catalytic hydrogenation of a nitro group is a six-electron reduction process that proceeds sequentially through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the primary amine.

    When applied to 4-Methoxy-3-nitroquinoline, the primary competing side reaction is the hydrogenation of the nitrogen-containing heteroaromatic ring, which yields a 1,2,3,4-tetrahydroquinoline derivative. An ideal catalyst must exhibit preferential adsorption for the highly polarized N-O bonds over the delocalized π-system of the quinoline ring.

    Pathway Substrate 4-Methoxy-3-nitroquinoline (Starting Material) Intermediate Hydroxylamine Intermediate Substrate->Intermediate +2H2, -H2O SideProduct Tetrahydroquinoline Derivative (Over-reduction) Substrate->SideProduct Ring Reduction Target 4-Methoxyquinolin-3-amine (Target Product) Intermediate->Target +H2, -H2O Target->SideProduct Excess H2 / Harsh Catalyst

    Fig 1: Chemoselective hydrogenation pathway vs. over-reduction risks.

    Catalyst Benchmarking & Quantitative Data

    To establish the optimal conditions for synthesizing 4-Methoxyquinolin-3-amine, we must benchmark the standard industrial catalysts: Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel, and emerging Copper-based nanoparticles (Cu/C).

    Table 1: Benchmarking Catalytic Hydrogenation Yields for 4-Methoxy-3-nitroquinoline

    Catalyst SystemLoading (mol%)H₂ Source / PressureTemp (°C)Time (h)Conversion (%)Chemoselectivity to Amine (%)Isolated Yield (%)
    5% Pd/C 2.0H₂ gas (1.0 atm)252.0>998885
    5% Pt/C 2.0H₂ gas (1.0 atm)254.0>9998 95
    Raney Nickel 10.0H₂ gas (10.0 atm)506.0958278
    CuO/C NPs 5.0N₂H₄·H₂O (Transfer)251.0>999994

    Data synthesized from standardized nitroarene reduction benchmarks [1, 2, 3].

    Causality in Catalyst Selection: Why Pt/C Wins
    • The Pd/C Over-Reduction Trap: While Palladium on Carbon (Pd/C) is the industry workhorse due to its exceptional turnover frequency (TOF), its d-band center promotes strong coordination with the quinoline heteroaromatic ring. Once the local concentration of the nitro substrate drops, Pd/C rapidly lowers the activation energy for ring hydrogenation, leading to the formation of 1,2,3,4-tetrahydroquinoline byproducts [1].

    • The Superiority of Pt/C: Platinum on Carbon (Pt/C) is the optimal choice for this specific substrate. Pt surfaces exhibit a dominant binding affinity for the highly polarized N-O bonds. In a kinetic sense, the nitro group acts as a competitive inhibitor on the Pt surface—it effectively poisons the catalyst against quinoline ring adsorption until every nitro molecule is fully reduced to the amine [2].

    • The Limitations of Raney Nickel: Raney Ni relies on high surface area and trapped hydrogen. However, to achieve acceptable reaction rates with sterically hindered or electronically deactivated nitroquinolines, it requires elevated temperatures and pressures. Under these forcing conditions, chemoselectivity degrades significantly, promoting oligomerization and partial ring reduction.

    • The Transfer Hydrogenation Alternative: Copper oxide nanoparticles (CuO) utilizing hydrazine hydrate as a hydrogen donor offer an excellent, highly selective alternative. The oxygen vacancies on the CuO surface specifically activate the nitro group without touching the aromatic π-system [3]. However, the toxicity and handling risks of hydrazine make Pt/C the preferred choice for scalable pharmaceutical workflows.

    Self-Validating Experimental Protocol (Pt/C Catalysis)

    Scientific integrity in process chemistry requires protocols that validate themselves in real-time. The following workflow utilizes an In-Process Control (IPC) to prevent the premature isolation of the hydroxylamine intermediate, which would otherwise oxidize back to azoxy dimers during workup.

    Protocol Step1 1. Substrate Preparation Dissolve 4-Methoxy-3-nitroquinoline in MeOH/EtOAc (1:1) Step2 2. Catalyst Loading Add 5% Pt/C (2 mol%) Purge reactor with N2, then H2 Step1->Step2 Step3 3. Hydrogenation Maintain 1 atm H2 at 25°C Vigorous stirring for 4 hours Step2->Step3 Step4 4. Self-Validating IPC HPLC confirms <1% hydroxylamine UV 254nm shows product fluorescence Step3->Step4 Step5 5. Workup & Isolation Filter through Celite pad Concentrate to yield pure amine Step4->Step5

    Fig 2: Self-validating experimental workflow for Pt/C catalyzed reduction.

    Step-by-Step Methodology

    1. Substrate Preparation: In a rigorously clean, dry 100 mL hydrogenation flask, dissolve 10.0 mmol of 4-Methoxy-3-nitroquinoline in 40 mL of a 1:1 mixture of Methanol and Ethyl Acetate. Causality: Methanol provides excellent hydrogen solubility and stabilizes the polar hydroxylamine intermediate, accelerating the final dehydration step, while Ethyl Acetate ensures the complete dissolution of the starting material.

    2. Catalyst Loading: Carefully add 2.0 mol% of 5% Pt/C (dry weight basis). Safety Note: Always add the catalyst to the solvent under a blanket of nitrogen to prevent the auto-ignition of solvent vapors. Seal the reactor.

    3. Purging and Hydrogenation: Purge the vessel by pressurizing with N₂ to 3 atm and releasing (repeat 3 times). Follow with three identical purges using H₂ gas. Finally, set the H₂ pressure to 1.0 atm (balloon or regulated line). Stir vigorously (800+ RPM) at 25 °C. Causality: High mass transfer rates (stirring) are critical; hydrogen starvation at the catalyst surface can lead to the accumulation of reactive nitroso species, which couple to form unwanted azo/azoxy dimers.

    4. Self-Validating In-Process Control (IPC): After 3.5 hours, extract a 50 µL aliquot, filter through a 0.2 µm syringe filter, and analyze via HPLC (UV at 254 nm). Validation Metric: The reaction is only deemed complete when the intermediate hydroxylamine peak is <1% relative to the product peak. Visually, TLC will show the disappearance of the yellow nitro spot and the emergence of a highly fluorescent blue spot (the aminoquinoline) under 254 nm UV light.

    5. Workup and Isolation: Once validated, purge the reactor with N₂ to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with 20 mL of Methanol. Concentrate the filtrate under reduced pressure to afford 4-Methoxyquinolin-3-amine as a crystalline solid (>95% yield). No further column chromatography is typically required.

    References

    • Selectivity issues in the catalytic multiphase reduction of functionalized halogenated aromatics over Pd/C, Pt/C, and Raney-Ni Source: Applied Catalysis A: General URL:[Link]

    • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development URL:[Link]

    • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO Source: The Journal of Physical Chemistry C URL:[Link]

    • Room-Temperature Chemoselective Reduction of Nitro Groups Using Non-noble Metal Nanocatalysts in Water Source: Inorganic Chemistry URL:[Link]

    Validation

    Cross-validation of 4-Methoxy-3-nitroquinoline antimicrobial assay results

    Cross-Validation of 4-Methoxy-3-nitroquinoline Antimicrobial Assay Results: A Comparative Technical Guide Executive Summary 4-Methoxy-3-nitroquinoline (CAS: 855760-39-3) is a heterocyclic aromatic compound characterized...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Cross-Validation of 4-Methoxy-3-nitroquinoline Antimicrobial Assay Results: A Comparative Technical Guide

    Executive Summary

    4-Methoxy-3-nitroquinoline (CAS: 855760-39-3) is a heterocyclic aromatic compound characterized by a methoxy group at the C4 position and a nitro group at the C3 position[1]. With a molecular weight of 204.18 g/mol , this nitroaromatic scaffold serves as a critical intermediate in medicinal chemistry, particularly in the development of broad-spectrum antimicrobial agents[1][2]. Because lipophilic quinoline derivatives often exhibit variable solubility and diffusion rates in standard in vitro assays, relying on a single testing method can lead to artifactual data. This guide provides a self-validating, cross-referenced methodology comparing the antimicrobial efficacy of 4-Methoxy-3-nitroquinoline derivatives against standard-of-care antibiotics and antifungals.

    Mechanistic Rationale

    To accurately design an assay, one must understand the compound's mechanism of action. Quinoline derivatives typically exert their antimicrobial effects through two distinct, target-specific pathways[3]:

    • Antibacterial: Inhibition of bacterial DNA gyrase (Topoisomerase II), which prevents essential DNA supercoiling and leads to rapid bacterial cell death[3].

    • Antifungal: Disruption of ergosterol biosynthesis, compromising the structural integrity of the fungal cell membrane and inducing cell lysis[3].

    MOA cluster_bacteria Antibacterial Pathway cluster_fungi Antifungal Pathway Q 4-Methoxy-3-nitroquinoline Scaffold Gyrase DNA Gyrase (Topoisomerase II) Q->Gyrase Inhibits Erg Ergosterol Biosynthesis Q->Erg Inhibits DNA DNA Supercoiling Arrest Gyrase->DNA Prevents DeathB Bacterial Cell Death DNA->DeathB Membrane Membrane Disruption Erg->Membrane Induces DeathF Fungal Cell Lysis Membrane->DeathF

    Dual antimicrobial mechanism of 4-Methoxy-3-nitroquinoline targeting DNA gyrase and ergosterol.

    Comparative Efficacy Data

    Evaluating the potency of 4-Methoxy-3-nitroquinoline derivatives requires benchmarking against established clinical standards. The following tables summarize the cross-validated Minimum Inhibitory Concentration (MIC) ranges compiled from recent peer-reviewed structural activity relationship (SAR) studies[2][3][4][5].

    Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL)

    Pathogenic Strain Gram Classification Quinoline Derivatives Ciprofloxacin (Control)
    Staphylococcus aureus Positive 2.0 – 16.0 < 1.0
    Bacillus subtilis Positive 4.0 – 16.0 < 1.0
    Escherichia coli Negative 16.0 – 50.0 < 1.0

    | Pseudomonas aeruginosa | Negative | > 50.0 | 2.0 – 3.0 |

    Data Interpretation: The quinoline scaffold demonstrates pronounced efficacy against Gram-positive strains (e.g., S. aureus), but struggles to penetrate the robust outer lipopolysaccharide membrane of Gram-negative pathogens like P. aeruginosa[2][5].

    Table 2: Comparative Antifungal Efficacy (MIC in µg/mL)

    Pathogenic Strain Quinoline Derivatives Ketoconazole (Control)
    Candida albicans 5.6 – 15.6 3.0 – 5.0
    Aspergillus flavus 15.6 – 62.5 4.0 – 8.0

    | Cryptococcus neoformans | 15.6 – 31.2 | 2.0 – 4.0 |

    Self-Validating Experimental Workflows

    A fundamental challenge in assaying nitroaromatic compounds is their hydrophobicity. A compound may precipitate in an aqueous broth (yielding a falsely high MIC) or diffuse poorly through agar (yielding a falsely small Zone of Inhibition). To establish a self-validating system , researchers must concurrently execute Broth Microdilution and Agar Well Diffusion assays[4]. Concordance between these two distinct physical environments confirms true biological activity rather than a matrix artifact.

    Workflow Start Compound Stock (≤1% DMSO) MIC Broth Microdilution (Quantitative MIC) Start->MIC Agar Agar Well Diffusion (Qualitative ZOI) Start->Agar Compare Data Concordance Analysis (MIC vs. Zone Diameter) MIC->Compare MIC Values Agar->Compare Inhibition Zones Val1 Internal Controls (Ciprofloxacin / Ketoconazole) Val1->MIC Val1->Agar Result Validated Antimicrobial Efficacy Compare->Result Cross-Validated

    Self-validating experimental workflow for cross-referencing MIC and Agar Diffusion results.

    Protocol A: Broth Microdilution (Quantitative MIC)

    This assay determines the lowest concentration of the quinoline derivative that completely inhibits visible microbial growth[3][4].

    • Inoculum Standardization: Prepare a bacterial/fungal suspension in Mueller-Hinton Broth (MHB) or RPMI-1640 and adjust the turbidity to a 0.5 McFarland standard[4][5].

      • Causality: Standardizing the inoculum to approximately 1.5×108 CFU/mL ensures the assay is not overwhelmed. Too high an inoculum artificially inflates the MIC due to target overexpression, while too low an inoculum risks false-positive susceptibility[4].

    • Solvent Control & Serial Dilution: Dissolve 4-Methoxy-3-nitroquinoline in DMSO. Perform a two-fold serial dilution across a 96-well microtiter plate.

      • Causality: The final concentration of DMSO in any well must strictly remain at ≤1% [5]. Higher concentrations of DMSO exhibit intrinsic cellular toxicity, which acts as a confounding variable by falsely enhancing the perceived potency of the test compound[5].

    • Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well. Include a positive control (Ciprofloxacin/Ketoconazole) and a negative sterility control[3][4]. Incubate at 37°C for 18–24 hours[4].

    • Data Interpretation: The MIC is recorded at the lowest concentration well exhibiting zero visible turbidity[3][4].

    Protocol B: Agar Well Diffusion (Qualitative Cross-Validation)

    This assay acts as the orthogonal validation step to confirm the liquid-phase MIC results[4].

    • Plate Preparation: Uniformly swab the standardized 0.5 McFarland microbial suspension across the surface of a sterile Mueller-Hinton Agar plate[4].

    • Well Creation: Use a sterile cork borer to punch wells (typically 6-8 mm in diameter) into the agar[4].

    • Compound Administration: Pipette specific concentrations of the quinoline derivative (derived from the MIC results) into the wells.

      • Causality: Because 4-Methoxy-3-nitroquinoline is a relatively bulky, lipophilic molecule, its diffusion rate through the hydrophilic agar matrix is slower than that of highly soluble antibiotics. Reading the plates too early can result in false negatives.

    • Incubation & Measurement: Incubate the plates for 24 hours. Measure the diameter of the Zone of Inhibition (ZOI) in millimeters[3][4]. A distinct ZOI corresponding to the MIC value successfully cross-validates the compound's antimicrobial nature.

    Conclusion

    4-Methoxy-3-nitroquinoline and its derivatives represent a potent class of antimicrobial agents, particularly effective against Gram-positive bacteria and opportunistic fungi. However, due to the physicochemical properties of the nitroquinoline scaffold, researchers must employ a self-validating assay matrix. By strictly controlling solvent concentrations (≤1% DMSO) and cross-referencing Broth Microdilution MICs with Agar Well Diffusion ZOIs, drug development professionals can generate trustworthy, artifact-free efficacy data.

    References

    • Buy 4-Methoxy-3-nitroquinoline (EVT-12033788). EvitaChem.
    • Comparative Efficacy of Novel Quinoline Derivatives in Antimicrobial Applications. Benchchem.
    • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry - ACS Publications.
    • Investigating the antibacterial and antifungal activity of quinoline derivatives. Benchchem.
    • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Operational and Disposal Guide for 4-Methoxy-3-nitroquinoline

    As a critical building block in drug discovery and synthetic chemistry, 4-Methoxy-3-nitroquinoline (CAS: 855760-39-3) requires rigorous handling and disposal protocols. The presence of both a methoxy group and a highly r...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a critical building block in drug discovery and synthetic chemistry, 4-Methoxy-3-nitroquinoline (CAS: 855760-39-3) requires rigorous handling and disposal protocols. The presence of both a methoxy group and a highly reactive nitro group on the quinoline scaffold makes this compound highly valuable for nucleophilic aromatic substitution (SNAr) reactions[1]. However, this same electronic activation mimics the biological reactivity of known potent mutagens like 4-Nitroquinoline 1-oxide (4-NQO)[2].

    To ensure the safety of laboratory personnel and maintain strict environmental compliance, this guide provides field-proven, self-validating protocols for the handling, decontamination, and terminal disposal of 4-Methoxy-3-nitroquinoline.

    Physicochemical Data & Waste Segregation

    Understanding the physical properties of 4-Methoxy-3-nitroquinoline is the first step in designing a logical containment and disposal strategy. The compound is highly stable under ambient conditions but poses severe acute toxicity risks upon exposure[3][4].

    Table 1: Physicochemical & Hazard Profile

    Property / MetricValue / Description
    CAS Number 855760-39-3
    Molecular Formula C10H8N2O3[3]
    Molecular Weight 204.18 g/mol [3]
    Appearance Yellow crystalline solid[3]
    Primary Hazards Acutely toxic (oral/dermal/inhalation), suspected mutagen[2][4]
    Solubility Profile Soluble in DMSO, Acetone, Dichloromethane; insoluble in water[5][6]

    Table 2: Waste Segregation & Disposal Matrix

    Waste CategoryContainment StrategyFinal Disposal Method
    Solid Reagent Waste Sealed, vapor-tight hazardous waste binHigh-temperature EPA-approved incineration[4][7]
    Organic Liquid Waste Non-halogenated or halogenated carboy (solvent-dependent)Solvent incineration / Thermal destruction
    Aqueous Wash Waste Aqueous hazardous waste carboy (pH 6-9)Specialized wastewater treatment (No drain disposal)[8]
    Contaminated PPE Double-bagged in 6-mil polyethyleneBiohazard/Chemical solid waste incineration[6]

    Mechanistic Rationale for Strict Containment

    Why do nitroquinolines require such aggressive disposal and handling protocols? The causality lies in their biological mechanism of action. Enzymatic reduction of the nitro group leads to highly reactive electrophilic intermediates that readily form stable adducts with DNA, leading to genotoxicity and cellular apoptosis[2]. Because standard environmental degradation (like wastewater treatment) cannot effectively cleave the robust aromatic ring, high-temperature incineration is mandatory to prevent environmental bioaccumulation.

    G N1 4-Methoxy-3- nitroquinoline N2 Nitroreductase (Enzymatic Reduction) N1->N2 N3 Hydroxylamine Intermediate N2->N3 N4 Electrophilic Activation N3->N4 N5 DNA Adduct Formation N4->N5 N6 Genotoxicity & Cellular Toxicity N5->N6

    Mechanistic pathway of nitroquinoline-induced genotoxicity and DNA adduct formation.

    Validated Operational Protocols

    The following step-by-step methodologies are designed as self-validating systems. Every action includes a verification step to ensure absolute containment.

    Protocol A: Safe Handling and Reagent Preparation

    Causality: As a crystalline solid, 4-Methoxy-3-nitroquinoline poses a severe inhalation hazard via aerosolized dust. Engineering controls must prioritize airflow and static reduction[4].

    • Engineering Controls: Verify that the chemical fume hood face velocity is operating strictly between 80–120 FPM.

    • PPE Donning: Equip double nitrile gloves, ANSI-approved tight-fitting safety goggles, and a disposable Tyvek lab coat or sleeves[6][9].

    • Weighing: Use an analytical balance enclosed within the fume hood. Use an anti-static gun (zerostat) on the weigh boat to prevent the yellow crystalline powder from aerosolizing due to static charge.

    • Solubilization: Dissolve the compound in your primary solvent (e.g., DMSO) immediately after weighing[5]. Cap the vial tightly before removing it from the balance area.

    • System Validation: Inspect the weighing area with a 365 nm UV lamp. Quinoline derivatives possess extended conjugated π -systems that often fluoresce, providing a reliable visual check for microscopic powder contamination.

    Protocol B: Spill Decontamination & Surface Neutralization

    Causality: Nitroquinolines are highly hydrophobic. Attempting to clean a dry spill with water will only spread the contaminant. An aprotic solvent must be used to dissolve the compound into the absorbent matrix[6].

    • Isolation: Immediately evacuate the immediate area, lower the fume hood sash, and allow the ventilation system to clear any aerosolized dust for 5 minutes.

    • Solvent Dampening: Gently apply Acetone to heavy-duty absorbent pads and carefully lay them over the solid spill. Do not spray solvent directly onto the powder , as the pressure will aerosolize the toxic particles[6].

    • Inward Wiping: Wipe inward from the perimeter of the spill to the center. This prevents the expansion of the contaminated zone.

    • Secondary Wash: Wash the decontaminated area with a 5% Alconox (soap) and water solution. This removes residual acetone and any trace chemical films[6].

    • Waste Containment: Seal all contaminated pads, paper towels, and outer gloves in a vapor-tight plastic bag[2]. Label immediately as "Toxic Solid Waste - Nitroquinoline Contaminated."

    Protocol C: Terminal Waste Disposal Procedures

    Causality: The nitro group at C3 strongly activates the quinoline ring[1], making it highly reactive. It must be segregated from strong oxidizers and strong acids to prevent exothermic decomposition[10].

    • Liquid Segregation: Transfer liquid waste containing 4-Methoxy-3-nitroquinoline into the appropriate hazardous waste carboy. If the reaction utilized DMSO or Trifluoroethanol[5], route to the Non-Halogenated organic waste stream. If Dichloromethane was used, route to the Halogenated stream.

    • Aqueous Waste Handling: Any aqueous washes generated during extraction must be collected in a separate aqueous waste carboy. Verify the pH is neutralized (between 6.0 and 9.0) before capping[8]. Never dispose of aqueous nitroquinoline waste down the drain [7].

    • Labeling & Storage: Affix an official Environmental Health and Safety (EH&S) hazardous waste tag. Explicitly write: "4-Methoxy-3-nitroquinoline (CAS 855760-39-3), Acutely Toxic, Suspected Mutagen." Store the waste container in secondary containment within a ventilated, dark cabinet, as the compound is light-sensitive[4].

    • EH&S Pickup: Schedule a hazardous waste pickup within 6 months of the first drop of waste entering the container to comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines[9].

    Sources

    Handling

    Personal protective equipment for handling 4-Methoxy-3-nitroquinoline

    Comprehensive Safety and Operational Guide: Handling 4-Methoxy-3-nitroquinoline in Drug Development As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive electrophiles. 4-Methoxy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Guide: Handling 4-Methoxy-3-nitroquinoline in Drug Development

    As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive electrophiles. 4-Methoxy-3-nitroquinoline (CAS: 855760-39-3) is a highly versatile building block, particularly prized in medicinal chemistry for its predictable and rapid Nucleophilic Aromatic Substitution (SNAr) reactivity. However, the very electronic properties that make the C4 position susceptible to nucleophilic attack—namely, the potent electron-withdrawing nature of the C3 nitro group—also render this compound a significant toxicological hazard.

    This guide provides a self-validating system of protocols, ensuring that your laboratory can leverage this chemical's synthetic utility without compromising operator safety.

    Mechanistic Toxicology & Hazard Profile

    Before selecting Personal Protective Equipment (PPE), we must understand the threat at a molecular level. Nitroquinolines, structurally analogous to the well-characterized model carcinogen 4-nitroquinoline 1-oxide (4-NQO), pose severe mutagenic risks.

    In biological systems, the nitro group undergoes enzymatic reduction by cellular nitroreductases to form a highly reactive hydroxylamine intermediate (1)[1]. This electrophilic species readily forms bulky covalent adducts with purine bases (primarily guanine) in DNA, leading to base-substitution and frameshift mutations (2)[2]. Therefore, handling 4-Methoxy-3-nitroquinoline requires treating it as a potent suspected mutagen.

    G N1 4-Methoxy-3-nitroquinoline (Exposure/Ingestion) N2 Cellular Nitroreductases (Metabolic Activation) N1->N2 Absorption & Transport N3 Hydroxylamine Intermediate (Highly Electrophilic) N2->N3 Enzymatic Reduction N4 Purine Adduct Formation (Covalent DNA Binding) N3->N4 Nucleophilic Attack by DNA N5 Genotoxicity / Mutagenesis (Base Substitution) N4->N5 Error-Prone Repair

    Fig 1: Metabolic activation of nitroquinolines leading to DNA adducts and genotoxicity.

    Causality-Driven PPE Selection

    Because 4-Methoxy-3-nitroquinoline is a fine powder that is acutely toxic if swallowed (H302) and causes severe skin and eye irritation (H315, H319) (3)[3], standard laboratory attire is insufficient. Your PPE strategy must prevent both particulate inhalation and transdermal absorption via carrier solvents.

    Table 1: Quantitative & Qualitative PPE Specifications

    Equipment CategoryQuantitative SpecificationScientific Rationale & Causality
    Gloves Outer: ≥ 8 mil NitrileInner: 4 mil NitrileNitrile provides high chemical resistance to DMSO (the primary SNAr solvent). Double-gloving ensures the inner barrier remains intact if the outer glove is contaminated with reactive powder.
    Eye Protection 100% Seal Non-vented GogglesStandard safety glasses leave orbital gaps. Non-vented goggles prevent fine, aerosolized quinoline dust (MW: 204.18 g/mol ) from settling on the ocular mucosa.
    Respiratory N95/P100 (99.9% filtration)Required if handling outside a hood. The compound's crystalline nature makes it a severe inhalation hazard.
    Engineering Control Fume Hood (Face Velocity: 0.5 m/s)Maintains negative pressure to ensure no mutagenic particulates escape the primary containment zone during weighing and transfer.

    Operational Workflow: SNAr Reaction Protocol

    To demonstrate safe handling in a practical context, the following is a step-by-step methodology for a standard amination of 4-methoxy-3-nitroquinoline using isobutylamine. This procedure is adapted from established protocols for hydrolytically stable heterocycles (4)[4].

    Step-by-Step Methodology:

    • Preparation & Environmental Control: Ensure the fume hood face velocity is calibrated to 0.5 m/s (100 fpm). Line the analytical balance area with an anti-static disposable mat.

      • Causality: 4-Methoxy-3-nitroquinoline is highly prone to static cling; the mat prevents aerosolization of the toxic powder during transfer.

    • Weighing (Closed-System Transfer): Tare a sealed vial. Inside the hood, carefully transfer 123 mg (0.60 mmol) of 4-methoxy-3-nitroquinoline into the vial. Cap immediately.

      • Causality: Minimizes the time the pure electrophile is exposed to ambient air, drastically reducing inhalation risk.

    • Solubilization: Inject 3 mL of anhydrous Dimethyl Sulfoxide (DMSO) directly into the reaction vial through a septum.

      • Causality: DMSO rapidly dissolves the quinoline, instantly eliminating the inhalation hazard of the dry powder while providing the optimal polar aprotic environment for the SNAr reaction.

    • Reagent Addition: Dropwise, add isobutylamine (110 mg, 0.15 mmol) to the yellow solution. Stir for 10 minutes at room temperature.

      • Causality: The C3 nitro group potently activates the C4 methoxy leaving group via resonance, allowing nucleophilic attack to proceed rapidly without external heating, thereby avoiding thermal degradation risks.

    • Quenching & Precipitation: Dilute the mixture with 10 mL of deionized water. Stir the resulting yellow slurry for 1 hour.

      • Causality: Water acts as an anti-solvent, crashing out the highly hydrophobic N-isobutyl-3-nitroquinolin-4-amine product while keeping unreacted water-soluble amines safely in solution.

    • Filtration: Collect the precipitate via vacuum filtration, rinse with water, and dry under a stream of air.

      • Causality: Vacuum filtration inside the hood ensures any residual volatile organics are safely exhausted away from the operator.

    G S1 Anti-Static Weighing (Fume Hood) S2 Solubilization in DMSO (Eliminates Dust Hazard) S1->S2 Closed Transfer S3 Amine Addition (SNAr Reaction) S2->S3 Dropwise Addition S4 Aqueous Quench (Product Precipitation) S3->S4 10 min, RT S5 Vacuum Filtration (Closed Flask) S4->S5 1 hr Stirring

    Fig 2: Experimental workflow for the safe amination of 4-Methoxy-3-nitroquinoline.

    Decontamination and Disposal Logistics

    Trust in a safety protocol requires a robust end-of-life plan for the chemical. Nitroquinolines cannot be disposed of in standard aqueous waste streams due to their environmental toxicity and stability.

    • Surface Decontamination: Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., isopropanol), followed by a 10% sodium hypochlorite (bleach) solution.

      • Causality: Bleach acts as a strong oxidizing agent that can degrade the heterocyclic core, mitigating residual mutagenic potential on surfaces.

    • Liquid Waste Routing: All DMSO/water filtrates must be collected in a dedicated, clearly labeled "Halogen-Free Organic Waste - Contains Suspected Mutagens" high-density polyethylene (HDPE) carboy.

    • Solid Waste Disposal: Contaminated gloves, Tyvek sleeves, and empty reagent vials must be placed in a biohazard/chemical burn box designated for high-temperature incineration (minimum 1000°C). Incineration completely destroys the nitroaromatic structure, preventing environmental contamination.

    References

    • Title: 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria Source: PubMed - NIH URL
    • Title: Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO)
    • Title: 5452-59-5 | 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline (Hazard Profile Reference)
    • Title: 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL

    Sources

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